Epertinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H28Cl2FN5O3 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1 |
InChI Key |
NVWJPQQXBPWOOA-LXRXPHKSSA-N |
Isomeric SMILES |
CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity of Epertinib Hydrochloride with HER4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride (S-222611), a potent and orally active small molecule inhibitor, has demonstrated significant activity against key members of the human epidermal growth factor receptor (HER) family.[1][2] This guide provides a comprehensive technical overview of the binding affinity of this compound with the HER4 (ErbB4) receptor, a critical aspect of its mechanism of action and therapeutic potential. As a reversible tyrosine kinase inhibitor, Epertinib also targets EGFR (HER1) and HER2, positioning it as a pan-HER inhibitor with promising anti-tumor activity.[1][3] Understanding the specific binding characteristics of Epertinib to HER4 is crucial for researchers in oncology and drug development seeking to leverage its therapeutic benefits.
This document delves into the biochemical and biophysical methodologies used to characterize this molecular interaction, providing both the theoretical framework and practical, step-by-step protocols.
This compound: A Profile
This compound is a selective tyrosine kinase inhibitor. In cell-free assays, it has shown potent inhibitory activity against EGFR, HER2, and HER4 with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively.[1][2][4] The hydrochloride salt form of Epertinib generally offers enhanced water solubility and stability, which is advantageous for experimental and clinical applications.[1]
The HER4 Receptor: A Unique Member of the HER Family
The HER4 receptor is a transmembrane tyrosine kinase that plays a complex and sometimes contradictory role in cell signaling.[5] Unlike other HER family members that are more consistently associated with cell proliferation, HER4 can mediate both pro-proliferative and anti-proliferative signals, depending on the cellular context and the activating ligand.[5][6] Ligands for HER4 include neuregulins (NRG1, NRG2, NRG3, NRG4) and several EGF family members like betacellulin (BTC), heparin-binding EGF-like growth factor (HB-EGF), and epiregulin.[7]
Upon ligand binding, HER4 can form homodimers or heterodimers with other HER family members, leading to the activation of its intracellular kinase domain and the initiation of downstream signaling cascades.[8] Key pathways activated by HER4 include the PI3K/AKT and MAPK pathways.[8] A unique feature of HER4 signaling is its potential for proteolytic cleavage, which releases an intracellular domain (4ICD) that can translocate to the nucleus and directly modulate gene expression, often in conjunction with transcription factors like STAT5A.
HER4 Signaling Pathway
The signaling cascade initiated by HER4 activation is multifaceted. Ligand-induced dimerization and subsequent autophosphorylation of the cytoplasmic domain create docking sites for various signaling proteins. The recruitment of these proteins can trigger multiple downstream pathways that influence cell fate.
Characterizing the Binding Affinity of Epertinib to HER4
Several biophysical techniques are employed to measure binding affinity. The following sections detail the principles and provide step-by-step protocols for two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of the inhibitor (ligand) into a solution of the protein (macromolecule), a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Experimental Protocol for Epertinib-HER4 Binding Analysis using ITC:
-
Protein and Ligand Preparation:
-
Express and purify the HER4 kinase domain. Ensure high purity and proper folding.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Crucially, both the HER4 protein and Epertinib must be in identical, extensively dialyzed buffer to minimize heats of dilution.[10] A common buffer for kinase assays is 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 1 mM TCEP. If DMSO is used, its concentration must be precisely matched in both the protein and inhibitor solutions.[10]
-
-
Concentration Determination:
-
Accurately determine the concentrations of the HER4 kinase domain and Epertinib. For proteins, this is typically done using UV-Vis spectroscopy at 280 nm with a calculated extinction coefficient.
-
For ITC, a general starting point is to have the protein concentration in the sample cell at 10-50 µM and the inhibitor concentration in the syringe at 10-20 times that of the protein.[10][11]
-
-
ITC Instrument Setup and Execution:
-
Degas both the protein and inhibitor solutions for at least 5-10 minutes immediately before loading to prevent air bubbles.[10]
-
Load the HER4 kinase domain solution into the sample cell (typically ~200-300 µL for modern instruments) and the Epertinib solution into the injection syringe (~40-75 µL).[11]
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the Epertinib solution into the HER4 solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of Epertinib to HER4.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the HER4 kinase domain (ligand) is immobilized on the sensor chip, and a solution containing Epertinib (analyte) is flowed over the surface. The binding of Epertinib to HER4 causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle.[13] This allows for the real-time monitoring of both the association (kon) and dissociation (koff) rates of the interaction, from which the Kd can be calculated (Kd = koff/kon).[14]
Experimental Protocol for Epertinib-HER4 Binding Analysis using SPR:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified HER4 kinase domain over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups. The optimal pH for immobilization is typically slightly below the protein's isoelectric point to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Epertinib over the immobilized HER4 surface and a reference surface (a flow cell without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the association of Epertinib to HER4 in real-time.
-
After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the Epertinib-HER4 complex.
-
-
Surface Regeneration (if necessary):
-
If the inhibitor does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be needed to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be carefully optimized to ensure they do not denature the immobilized HER4.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are processed by subtracting the reference channel data from the active channel data.
-
The association and dissociation curves are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Epertinib Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While Epertinib is a pan-HER inhibitor, understanding its activity against a broader range of kinases is essential to predict potential off-target effects.[15][16] Available data indicates that Epertinib shows no significant inhibitory effect on several other kinases at high concentrations.
| Kinase | IC50 (nM) |
| EGFR | 1.48[1][2] |
| HER4 | 2.49 [1][2] |
| HER2 | 7.15[1][2] |
| KDR | >10,000[17] |
| IGF1R | >10,000[17] |
| SRC | >10,000[17] |
| KIT | >10,000[17] |
| PDGFRβ | >10,000[17] |
This initial profile suggests a high degree of selectivity for the HER family over these tested kinases. However, for a complete understanding, a comprehensive kinome-wide selectivity screen is recommended. Such screens typically involve assessing the inhibitor's activity against a large panel of recombinant kinases.[18][19]
Conclusion
This compound is a potent inhibitor of the HER4 receptor tyrosine kinase. While specific Kd and kinetic parameters for the Epertinib-HER4 interaction require dedicated biophysical characterization, its low nanomolar IC50 value is indicative of a high-affinity binding event. The methodologies of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide robust frameworks for the detailed quantitative analysis of this interaction, yielding critical data for understanding its mechanism of action and for guiding further drug development efforts. The selectivity profile of Epertinib underscores its targeted activity towards the HER family, which is a promising characteristic for a therapeutic agent. This guide provides the foundational knowledge and practical protocols for researchers to further explore the binding affinity of Epertinib and other small molecule inhibitors to HER4 and other kinase targets.
References
-
A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors. (2021). PMC. Retrieved from [Link]
-
What are HER4 agonists and how do they work? (2024). Aviva Systems Biology. Retrieved from [Link]
-
Structural dynamics of the active HER4 and HER2/HER4 complexes is finely tuned by different growth factors and glycosylation. (2023). PMC. Retrieved from [Link]
-
The ERBB4/HER4 receptor tyrosine kinase regulates gene expression by functioning as a STAT5A nuclear chaperone. (2005). PMC. Retrieved from [Link]
-
Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed Central. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Retrieved from [Link]
-
Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies. Retrieved from [Link]
-
ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition. (2008). Springer. Retrieved from [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. Retrieved from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). eLife. Retrieved from [Link]
-
Schematic diagram of the HER4-JAK2-STAT5 pathway modeled in this paper. ResearchGate. Retrieved from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2023). PMC. Retrieved from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]
-
The role of neuregulin4 and HER4 in gastrointestinal malignant lymphoma. (2011). PubMed. Retrieved from [Link]
-
Epertinib. Chemsrc. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Retrieved from [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). MDPI. Retrieved from [Link]
-
Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]
-
Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed. Retrieved from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved from [Link]
-
An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours. (2018). PubMed. Retrieved from [Link]
-
Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. Retrieved from [Link]
-
Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities. (2018). OncoTargets and Therapy. Retrieved from [Link]
-
Kinetics fast track. Excellerate Bioscience. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. confluencediscovery.com [confluencediscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
Epertinib Hydrochloride (S-222611): A Technical Whitepaper on Preclinical Development and Translational Pharmacology
Executive Summary: The CNS-Penetrant HER2 Solution
Epertinib hydrochloride (S-222611) represents a strategic evolution in the development of tyrosine kinase inhibitors (TKIs). While first-generation TKIs (Lapatinib) validated the dual inhibition of EGFR and HER2, they failed to adequately address two critical clinical failures: the development of brain metastases due to the blood-brain barrier (BBB) and resistance driven by truncated HER2 receptors (p95HER2).
This whitepaper details the preclinical trajectory of Epertinib, analyzing the pharmacological engineering that allows it to function as a potent, reversible, yet high-retention inhibitor with superior CNS penetrance compared to existing standards of care.
Target Product Profile (TPP) Achievement
| Parameter | Preclinical Outcome | Clinical Implication |
| Target Affinity | IC50 < 10 nM for EGFR, HER2, HER4 | Pan-HER inhibition prevents heterodimer escape mechanisms. |
| Binding Mode | Reversible (Type I) with slow off-rate | Reduced toxicity (vs. irreversible covalent binders) without sacrificing sustained inhibition. |
| CNS Penetration | High unbound brain-to-plasma ratio ( | Efficacy against leptomeningeal and parenchymal brain metastases. |
| Resistance Profile | Active against p95HER2 | Overcomes resistance mechanisms common to Trastuzumab and Lapatinib. |
Medicinal Chemistry & Structural Logic
The development of S-222611 was driven by a requirement to balance lipophilicity for BBB penetration with metabolic stability. Unlike Afatinib or Neratinib, which utilize a Michael acceptor moiety to form covalent bonds with Cys797 (EGFR) or Cys805 (HER2), Epertinib was designed as a non-covalent reversible inhibitor .
The "Long Residence Time" Hypothesis
A critical differentiator in the Epertinib preclinical dataset is its dissociation kinetics. While reversible, the molecule exhibits a prolonged residence time within the ATP-binding pocket.
-
Experimental Evidence: In "pulse treatment" assays (washout experiments), the inhibitory potential of Lapatinib drops precipitously after drug removal.
-
Epertinib Behavior: The IC50 of Epertinib increases only 3.1-fold after a 24-hour washout, compared to a 14.1-fold increase for Lapatinib.[1]
-
Mechanistic Causality: This "slow-off" rate mimics the sustained inhibition of irreversible inhibitors while mitigating the systemic toxicity risks (e.g., Grade 3/4 diarrhea) associated with permanent covalent modification of wild-type EGFR in healthy tissue.
In Vitro Pharmacology and Signaling Dynamics[2]
The core mechanism of action (MoA) involves the competitive inhibition of the ATP-binding domain of the intracellular kinase regions of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).
Kinase Selectivity Profile
The following data summarizes the potency of S-222611 against purified enzyme fractions:
| Kinase Target | IC50 (nM) | Comparison (Lapatinib) |
| EGFR (ErbB1) | 1.5 | ~10.8 |
| HER2 (ErbB2) | 7.2 | ~9.2 |
| HER4 (ErbB4) | 2.5 | N/A |
| p95HER2 | Active | Inactive |
Pathway Inhibition Visualization
The following diagram illustrates the signal transduction blockade engineered by Epertinib.
Figure 1: Mechanism of Action. Epertinib blocks ATP binding in HER2/EGFR heterodimers, preventing downstream oncogenic signaling via RAS/RAF and PI3K/AKT pathways.
In Vivo Efficacy: The CNS Breakthrough
The defining characteristic of the Epertinib preclinical program was its rigorous evaluation in brain metastasis models. Most TKIs are substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps at the BBB, limiting their intracranial concentration.
Intracranial Implantation Model (ICM)
Researchers utilized the MDA-MB-361 (HER2+) breast cancer cell line, implanted directly into the cranium of immunodeficient mice, to simulate established brain metastases.
-
Protocol:
-
Stereotactic injection of luciferase-tagged MDA-MB-361 cells.
-
Confirmation of tumor establishment via bioluminescence imaging (BLI).
-
Daily oral dosing (QD) of S-222611 vs. Lapatinib vs. Vehicle.
-
Endpoint: Tumor volume reduction and Overall Survival (OS).
-
-
Results:
-
Dose Response: Significant tumor volume reduction observed at 25–100 mg/kg.[2]
-
Comparative Efficacy: 50 mg/kg of Epertinib showed superior tumor regression compared to high-dose Lapatinib (200 mg/kg).
-
Survival: Epertinib significantly prolonged survival, whereas Lapatinib failed to show statistical significance over vehicle in this rigorous model.[1][2]
-
Imaging Mass Spectrometry (IMS) Validation
To prove that efficacy was due to physical drug presence rather than systemic effects, Imaging Mass Spectrometry was employed.
-
Finding: In models with intact Blood-Tumor Barriers (BTB), Epertinib concentrations in brain metastases reached 5.2 µmol/L .[2]
-
Context: This concentration is >200-fold higher than the in vitro IC50 (26.5 nM for MDA-MB-361), confirming that Epertinib achieves therapeutic concentrations within the CNS sanctuary site.
Translational Pharmacokinetics (PK)
The preclinical PK profile of S-222611 demonstrated properties suitable for once-daily oral dosing in humans.
Key PK Parameters (Murine)
-
Bioavailability: High oral absorption.
-
Half-life (
): Supports QD dosing. -
Metabolism: Primarily CYP3A4 mediated (identified during liver microsome stability assays).
The Advantage
The unbound brain-to-plasma concentration ratio (
Figure 2: CNS Pharmacokinetics. Epertinib demonstrates low affinity for BBB efflux transporters, resulting in a net positive influx into the CNS parenchyma.
Safety and Toxicology
Preclinical safety assessment focused on differentiating S-222611 from irreversible inhibitors.
-
hERG Inhibition: Evaluated in patch-clamp assays. While some inhibition was noted, the safety margin at therapeutic doses was deemed acceptable for progression to Phase I.
-
Gastrointestinal Toxicity: In repeat-dose animal toxicity studies, diarrhea and skin rash were observed (mechanism-based toxicities of EGFR inhibition). However, the severity was generally lower than that historically observed with irreversible covalent inhibitors, validating the "reversible binder" safety hypothesis.
Conclusion
The preclinical development of this compound (S-222611) successfully addressed the limitations of first-generation HER2 TKIs. By engineering a molecule that combines reversible high-affinity binding with superior CNS pharmacokinetics , Shionogi created a therapeutic candidate specifically optimized for HER2-positive metastatic breast cancer with brain involvement. The robust efficacy data in intracranial xenograft models served as the primary justification for its advancement into Phase I/II clinical trials.
References
-
Tanaka, H., et al. (2014). Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.[3] Cancer Science.[3][4] Link
-
Takagi, S., et al. (2017). Antitumor activities of EGFR/HER2/HER4 kinase inhibitor S-222611 in the experimental brain metastases of HER2-positive breast cancer.[2] Cancer Research (AACR Abstract). Link
-
Tanaka, Y., et al. (2018). Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity.[3] Scientific Reports.[3] Link
-
Soria, J.C., et al. (2014). Phase I dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumors. European Journal of Cancer. Link
Sources
- 1. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability Profiling of Epertinib Hydrochloride: A Microsomal Assay Technical Guide
Executive Summary
This technical guide details the experimental framework for assessing the metabolic stability of Epertinib hydrochloride (S-222611), a reversible dual EGFR/HER2 tyrosine kinase inhibitor (TKI), using liver microsomes. Metabolic stability is a critical determinant of a drug's in vivo half-life (
Mechanistic Basis & Experimental Rationale
The Analyte: this compound
Epertinib is a potent, orally active inhibitor of EGFR and HER2.[1] While formulated as a hydrochloride salt to enhance aqueous solubility, the active pharmacological moiety is the free base.
-
Metabolic Liability: Clinical data indicates Epertinib is extensively metabolized in the liver, predominantly by the cytochrome P450 isozyme CYP3A4 .[2][3]
-
Salt Dissociation: In the aqueous phosphate buffer of the microsomal assay, the hydrochloride salt dissociates (
). Calculations for stock solution preparation must account for the salt molecular weight ratio to ensure the target concentration of the active free base.
The Test System: Liver Microsomes
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum. They are the industry standard for Phase I metabolic stability because they contain high concentrations of:
-
Cytochrome P450s (CYPs): The primary oxidative enzymes.[3][4]
-
Flavin-containing monooxygenases (FMOs). [5]
-
Carboxylesterases.
Critical Distinction: Microsomes lack cytosolic enzymes (e.g., aldehyde oxidase) and cofactors for Phase II conjugation (unless supplemented with UDPGA). For Epertinib, which is cleared mainly via oxidation, microsomes are the most appropriate high-throughput model.
Experimental Protocol: Microsomal Stability Assay
Reagents & Materials[6]
-
Test Compound: this compound (Purity >98%).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Note: Pooled donors (n>50) minimize inter-individual variability.
-
-
Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or pre-formulated NADPH (1 mM final).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Propranolol or Deuterated Epertinib).
Stock Solution Preparation (Critical Step)
Epertinib is lipophilic. Improper solubilization leads to precipitation and data artifacts.
-
Weighing: Calculate mass based on the salt factor (
). -
Primary Stock: Dissolve in 100% DMSO to 10 mM.
-
Working Stock: Dilute in buffer/water to 100 µM (maintaining DMSO < 10%).
-
Final Incubation: The final DMSO concentration in the reaction well must be ≤ 0.1% . High DMSO inhibits CYP3A4, artificially stabilizing Epertinib.
Assay Workflow
The reaction follows first-order kinetics where
Step-by-Step Procedure:
-
Pre-incubation:
-
Initiation:
-
Add 25 µL of 20 mM NADPH (pre-warmed).
-
Start Timer.
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots.
-
-
Termination (Quenching):
-
Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile + IS.
-
Vortex vigorously to precipitate proteins.
-
-
Clarification:
-
Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Visualization of Workflow
Figure 1: Step-by-step workflow for the microsomal stability assay of Epertinib.
Bioanalysis (LC-MS/MS)
Quantification of the parent compound (Epertinib) is performed using Triple Quadrupole Mass Spectrometry.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor the transition of the protonated precursor
to specific product ions.-
Note: Epertinib (MW ~400-500 range depending on exact structure) usually fragments to yield stable quinazoline or pyridine-based ions.
-
-
Chromatography: C18 Reverse Phase column. Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Metabolic stability is assessed by plotting the natural logarithm (ln) of the "Percent Remaining" of Epertinib versus time.
-
Elimination Rate Constant (
): (Derived from the linear regression of vs. Time) -
In Vitro Half-Life (
): -
Microsomal Intrinsic Clearance (
): Where Protein Concentration = 0.5 mg/mL.
Scaling to In Vivo Clearance
To predict human hepatic clearance, use scaling factors:
-
MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).
-
Liver Weight: ~20-25 g/kg body weight.
Data Summary Table
| Parameter | Formula/Value | Interpretation for Epertinib |
| Slope ( | Steeper slope = Higher instability (CYP3A4 sensitivity). | |
| Short | ||
| Control (Testosterone) | Known CYP3A4 substrate | Must show high turnover ( |
| Control (-NADPH) | Negative Control | Must show >95% remaining to rule out chemical instability. |
Case Study: Epertinib CYP3A4 Pathway
Epertinib is a known CYP3A4 substrate.[3] In this assay, you will likely observe Phase I oxidative metabolites. The primary metabolic route involves N-dealkylation or hydroxylation of the quinazoline core.
Pathway Visualization
Figure 2: Simplified metabolic fate of Epertinib in liver microsomes mediated by CYP3A4.
Clinical Implication
Since the assay confirms CYP3A4 liability, clinical co-administration of Epertinib with strong CYP3A4 inhibitors (e.g., Ketoconazole) will drastically reduce
References
- European Medicines Agency (EMA).Assessment Report: Epertinib (S-222611).
-
Spicer, J., et al. (2018). "An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours." European Journal of Cancer, 103, 17-23.[1] Link
-
Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 7(3), 402-408. (Standard Microsomal Protocol).[6][9][10]
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (2020). Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data."[7] Drug Metabolism and Disposition, 27(11), 1350-1359.[7]
Sources
- 1. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. xenotech.com [xenotech.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. docsdrive.com [docsdrive.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Methodological & Application
Epertinib hydrochloride in vitro IC50 values breast cancer lines
Application Note: High-Precision IC50 Profiling of Epertinib Hydrochloride in HER2+ Breast Cancer Models
Introduction & Pharmacological Context
Epertinib (S-222611) is a potent, orally active, reversible tyrosine kinase inhibitor (TKI) targeting EGFR (HER1), HER2, and HER4.[1] Unlike earlier generation TKIs, Epertinib demonstrates a unique ability to penetrate the blood-brain barrier (BBB), making it a critical tool for researching brain metastases in HER2-positive breast cancer.
While Lapatinib and Neratinib are established standards, Epertinib distinguishes itself through a favorable toxicity profile and high potency against truncated HER2 forms. This guide details the protocol for determining in vitro IC50 values, specifically addressing the handling of the hydrochloride salt form to ensure stoichiometric accuracy in molar dosing.
Mechanism of Action: Dual HER Blockade
Epertinib functions as an ATP-competitive inhibitor. By binding to the intracellular catalytic domain of EGFR and HER2, it prevents the hetero-dimerization and auto-phosphorylation required for downstream oncogenic signaling.
Figure 1: Epertinib Signaling Blockade The diagram below illustrates the interruption of the PI3K/AKT and MAPK pathways.
Caption: Epertinib competitively inhibits ATP binding at the HER2/EGFR kinase domain, silencing downstream survival (AKT) and proliferation (ERK) cascades.
Compound Preparation (Critical Step)
The hydrochloride salt form (Epertinib HCl) alters the molecular weight compared to the free base. Failure to adjust for this results in under-dosing.
-
Solubility: Soluble in DMSO (≥ 10 mM).[2][3] Poorly soluble in water.[2][3][4]
-
Stock Solution Protocol:
-
Calculate Molarity: Use the MW of the salt form (approx. 515.0 g/mol for HCl salt vs. 478.9 g/mol for free base—verify specific batch CoA).
-
Dissolution: Dissolve powder in 100% anhydrous DMSO to create a 10 mM master stock .
-
Storage: Aliquot into light-protective vials (amber) and store at -80°C. Avoid freeze-thaw cycles > 3 times.
-
Experimental Protocol: IC50 Determination
This protocol uses a CellTiter-Glo® (ATP-based) endpoint, which is superior to MTT/MTS for kinase inhibitors due to higher sensitivity and lack of metabolic interference.
Phase 1: Cell Culture & Seeding
-
Cell Lines:
-
Media: RPMI-1640 + 10% FBS (Heat Inactivated).
-
Seeding Density:
-
BT-474: 5,000 cells/well (96-well plate).
-
SK-BR-3: 3,000 cells/well (96-well plate).
-
Note: Lower density for SK-BR-3 prevents over-confluence during the 72h assay window, ensuring exponential growth.
-
Phase 2: Drug Treatment Workflow
Figure 2: High-Throughput Screening Workflow Standardized 4-day assay cycle for reproducible IC50 generation.
Caption: Step-by-step assay timeline. The 24h recovery period is mandatory to minimize stress-induced signaling artifacts.
Phase 3: Dosing Strategy
-
Serial Dilution: Prepare a 1:3 serial dilution in 100% DMSO (9 points).
-
Top concentration: 10 µM (Final in well).
-
Bottom concentration: ~1.5 nM.
-
-
Intermediate Dilution: Dilute DMSO stocks 1:100 into culture media to create "10x Working Solutions" (Final DMSO = 1%).
-
Final Addition: Add 10 µL of "10x Working Solution" to 90 µL of cells.
-
Final DMSO Concentration: 0.1% (Non-toxic limit).
-
Controls: DMSO Only (0.1%) and Staurosporine (Kill Control).
-
Reference Data: Expected IC50 Values
The following values represent the expected potency range when performing the assay under optimal conditions (10% FBS, 72h exposure).
| Cell Line | Subtype | HER2 Status | Expected IC50 (nM) | Sensitivity Profile |
| BT-474 | Luminal B | Amplified | 1.0 – 6.0 nM | Highly Sensitive |
| SK-BR-3 | HER2 Enriched | Amplified | 1.0 – 8.0 nM | Highly Sensitive |
| MDA-MB-453 | Triple Negative* | Low/Normal | > 1,000 nM | Resistant/Control |
| MCF-7 | Luminal A | Low/Normal | > 5,000 nM | Resistant/Control |
Data Interpretation:
-
Potency: Epertinib is significantly more potent than Lapatinib in many models, often showing single-digit nanomolar efficacy.
-
Curve Shape: Expect a steep Hill slope (>1.0) in HER2+ lines, indicating rapid onset of antiproliferative effects once the threshold is reached.
-
Resistance: Lack of response in MCF-7 confirms selectivity for EGFR/HER2 driven tumors.
Validation & Quality Control
To ensure your data is publication-ready (E-E-A-T compliant), apply these validation steps:
-
Z-Factor Calculation: For plate uniformity, calculate Z' using positive (Staurosporine) and negative (DMSO) controls. A value > 0.5 is required.[3]
-
Western Blot Confirmation: IC50 phenotypic data should be corroborated by molecular evidence.
-
Marker: p-HER2 (Tyr1248) and p-AKT (Ser473).
-
Result: Complete abrogation of p-HER2 should occur at concentrations near the phenotypic IC50 (e.g., 10 nM).
-
-
Solvent Control: Ensure the 0.1% DMSO vehicle does not inhibit growth by >5% compared to media-only wells.
References
-
Matsushita, M., et al. (2016). "Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2." Cancer Science, 107(4), 444–453.
-
Sakamoto, H., et al. (2018). "Epertinib (S-222611) shows potent antitumor activity against HER2-positive breast cancer brain metastasis." Breast Cancer Research and Treatment.[5][6]
-
ClinicalTrials.gov. "Study of S-222611 in Patients With Solid Tumors Expressing EGFR or HER2." Identifier: NCT00686335.
Sources
- 1. Phase 1 dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HER2+ Breast Cancer Model Showdown: BT-474 vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]
- 6. atcc.org [atcc.org]
Application Notes and Protocols for Dissolving Epertinib Hydrochloride for In Vivo Use
Introduction
Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting EGFR, HER2, and HER4.[1][2] Its hydrochloride salt form offers enhanced aqueous solubility and stability over the free base, a critical attribute for consistent in vivo studies.[3] Despite this improvement, this compound, like many kinase inhibitors, presents formulation challenges due to its inherently low solubility in aqueous solutions, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] Proper formulation is therefore paramount to ensure accurate and reproducible dosing, leading to reliable pharmacokinetic (PK) and pharmacodynamic (PD) data in preclinical animal models.
This guide provides detailed protocols for the dissolution and formulation of this compound for oral gavage in mice. It is intended for researchers, scientists, and drug development professionals. We will explore two primary formulation strategies: a suspension-based vehicle for general efficacy studies and a solution-based vehicle for studies where complete dissolution is critical. The causality behind each step and component selection is explained to provide a comprehensive understanding of the formulation science.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust formulation strategy.
| Property | Value/Information | Source |
| Chemical Formula | C₃₀H₂₈Cl₂FN₅O₃ | [5] |
| Molecular Weight | 596.48 g/mol | [5] |
| Solubility | Soluble in DMSO | [1][5] |
| Form | Hydrochloride salt | [3][5] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [5] |
Core Principles of Formulation for Poorly Soluble Compounds
For compounds like this compound, the primary goal of formulation is to enhance solubility and bioavailability.[1] This is often achieved by utilizing a combination of excipients that can act as solvents, surfactants, and suspending agents.[6] The choice of vehicle can significantly impact drug exposure and, consequently, the observed biological effects. Therefore, consistency in formulation preparation is crucial for the integrity of in vivo studies.
Diagram: General Workflow for this compound Formulation
Caption: General workflow for preparing this compound for in vivo studies.
Protocol 1: Suspension Formulation using Methylcellulose and Tween 80
This protocol is suitable for most efficacy and toxicology studies where a uniform suspension is acceptable. Methylcellulose is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the drug particles.[7][8] Tween 80, a non-ionic surfactant, is included to wet the surface of the drug particles, aiding in their dispersion and improving bioavailability.[3][9]
Materials
-
This compound
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Calibrated balance
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Step-by-Step Methodology
Part A: Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80
-
Heat Water: In a beaker, heat approximately one-third of the final required volume of sterile water to 70-80°C on a heating plate with a magnetic stirrer.[10]
-
Disperse Methylcellulose: While stirring the heated water, slowly add the required amount of methylcellulose powder (0.5% w/v, e.g., 0.5 g for 100 mL). Continue stirring until the powder is fully dispersed, which will result in a milky suspension.[10]
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water (or on ice) to bring the temperature down.[10]
-
Overnight Stirring: Continue stirring the solution in a cold room or on ice until it becomes clear and viscous. For optimal hydration and clarity, it is recommended to stir the solution overnight at 4°C.
-
Add Tween 80: Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% v/v (e.g., 0.2 mL for 100 mL of vehicle). Stir until fully incorporated.
-
Storage: The vehicle can be stored at 4°C for up to one week.
Part B: Preparation of this compound Suspension
-
Calculate Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 10 mL/kg for mice).[7] Calculate the total mass of this compound required for your desired dose (e.g., for a 50 mg/kg dose in a 25g mouse at 10 mL/kg, you need 1.25 mg of drug in 0.25 mL of vehicle, so the concentration is 5 mg/mL).
-
Weigh Compound: Accurately weigh the calculated amount of this compound.
-
Create a Paste: In a small mortar or tube, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This step helps to ensure the particles are well-wetted before being added to the bulk vehicle.
-
Suspend in Vehicle: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing) to achieve the final desired concentration.
-
Homogenize: Vortex the suspension thoroughly before each animal is dosed to ensure a uniform distribution of the drug.
-
Administration: Administer the suspension to the mice using an appropriately sized oral gavage needle.[5][11] The maximum recommended dosing volume for mice is 10 mL/kg.[12]
Protocol 2: Solution Formulation using a Co-Solvent System
For pharmacokinetic studies or when a true solution is required, a co-solvent system is necessary. This compound is soluble in DMSO.[1][5] This protocol utilizes a combination of DMSO, PEG300, and Tween 80 to maintain the drug in solution upon dilution with an aqueous phase. It is critical to adhere to the recommended limits of each solvent to avoid toxicity.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), pharmaceutical grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline (0.9% NaCl)
-
Calibrated balance
-
Micropipettes
-
Sterile conical tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Step-by-Step Methodology
-
Safety Precautions: Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
Calculate Final Concentrations: A common and generally well-tolerated vehicle composition for oral gavage in mice is:
-
Dissolve Epertinib in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Ensure complete dissolution by vortexing.
-
Add Co-solvents: Sequentially add the PEG300 and then the Tween 80 to the DMSO-drug solution. Mix thoroughly after each addition until the solution is clear and homogenous.
-
Aqueous Dilution: Slowly add the sterile water or saline to the organic phase while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation of the drug.
-
Final Homogenization: Vortex the final solution extensively to ensure it is a clear, homogenous solution.
-
Administration: The solution should be prepared fresh daily. Administer the calculated dose to the animals via oral gavage.
Diagram: Decision Tree for Vehicle Selection
Caption: Decision tree to guide the selection of the appropriate formulation protocol.
Self-Validation and Best Practices
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any biological effects of the formulation itself.[13]
-
Fresh Preparations: It is highly recommended to prepare the dosing solutions fresh daily to avoid any potential issues with stability or microbial growth.
-
Homogeneity: For suspensions, ensure the formulation is vortexed immediately before dosing each animal to guarantee dose accuracy.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[7][11] The gavage needle should be of the correct size and length for the animal.[12]
-
Documentation: Meticulously document the preparation of your formulations, including lot numbers of all components, calculations, and preparation dates.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate and consistently prepared formulation. By understanding the physicochemical properties of the compound and the rationale behind the selection of excipients, researchers can confidently prepare either a suspension or a solution-based formulation tailored to their specific experimental needs. The protocols provided herein offer a robust starting point for preclinical studies, ensuring reliable and reproducible data that will ultimately accelerate the drug development process.
References
-
UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
ResearchGate. (2016, December 2). Can anyone suggest how much DMSO can be given to mouse by oral gavage without causing any harm? Retrieved from [Link]
-
Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127.
-
ResearchGate. (2021, June 22). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? Retrieved from [Link]
- Singh, S. K., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(1), 433–447.
-
ResearchGate. (2020, August 21). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice )? Retrieved from [Link]
-
ResearchGate. (2019, August 25). Oral gavage with methylcellulose? Retrieved from [Link]
-
ResearchGate. (2020, August 12). What is a good way to give mice DMSO-soluble drugs in oral gavage? Retrieved from [Link]
- Hoggatt, J., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Gao, Y., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Archives of Pharmacal Research, 26(9), 768-772.
-
ResearchGate. (2025, August 7). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF. Retrieved from [Link]
-
Anxin Chemistry Co., Ltd. (2024, May 4). how to prepare 0.5 methyl cellulose. Retrieved from [Link]
- Gupta, P., et al. (2013). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 57(1), 575–579.
-
Virginia Tech IACUC. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. Retrieved from [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Retrieved from [Link]
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2013, February 25). Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice. Retrieved from [Link]
Sources
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2008055966A1 - Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Optimized Cell Viability Assay Protocols for Epertinib Hydrochloride (S-222611)
[1]
Introduction & Scope
Epertinib (S-222611) hydrochloride is a potent, orally active, reversible tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4.[1][2][3] Unlike first-generation TKIs, Epertinib demonstrates superior blood-brain barrier (BBB) penetration, making it a critical compound for research into HER2-positive breast cancer with brain metastases.[1]
This application note provides a rigorous framework for evaluating the cytotoxic efficacy of Epertinib in vitro. It moves beyond generic protocols to address compound-specific handling requirements, optimal cell models, and self-validating assay designs.[1]
Compound Profile & Handling
Critical Technical Insight: Epertinib hydrochloride is hydrophobic.[1] Improper handling leads to micro-precipitation in aqueous media, causing "false resistance" data (right-shifted IC50 curves).[1]
| Parameter | Specification | Technical Note |
| Compound Name | This compound | Salt form improves stability over free base.[1][4] |
| MW | ~596.48 g/mol | Always verify batch-specific MW due to hydration.[1] |
| Solubility | DMSO (~100 mg/mL) | Insoluble in water/ethanol.[1][3] |
| Stock Prep | 10 mM in DMSO | Use anhydrous, fresh DMSO. Hygroscopic DMSO reduces solubility.[1][3] |
| Storage | -80°C (Solution) | Avoid freeze-thaw cycles.[1] Aliquot immediately. |
Reconstitution Protocol
-
Centrifuge the product vial before opening to dislodge powder from the cap.[1]
-
Dissolve in 100% DMSO to achieve a 10 mM master stock.
-
Vortex for 30 seconds; inspect visually for clarity.
-
Self-Validation Step: Dilute 1 µL of stock into 99 µL of PBS in a clear tube. If visible precipitate forms immediately, the compound may not remain soluble in high-concentration cell treatments (>10 µM).[1]
Mechanism of Action (MOA)[1]
Epertinib functions by competitive inhibition of the ATP-binding pocket within the intracellular tyrosine kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] This blockade prevents auto-phosphorylation and downstream signaling via the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to G1 cell cycle arrest and apoptosis.[1]
Pathway Visualization
The following diagram illustrates the specific blockade points of Epertinib within the ErbB signaling cascade.
Figure 1: Epertinib competitively inhibits ATP binding to ErbB family receptors, silencing downstream survival pathways.[1]
Experimental Design Strategy
To generate publication-quality data, the experimental design must account for the specific sensitivity of HER2+ cell lines versus resistant controls.[1]
Cell Line Selection
| Cell Line | Type | HER2 Status | Expected Sensitivity (IC50) |
| SK-BR-3 | Breast | High (Overexpressed) | High (< 15 nM) |
| BT-474 | Breast | High (Overexpressed) | High (< 10 nM) |
| MDA-MB-231 | Breast | Low (Triple Negative) | Low (> 5 µM) |
| NCI-N87 | Gastric | High (Overexpressed) | High (< 5 nM) |
Dose-Response Design[1]
-
Range: 9-point serial dilution (1:3 or 1:10).
-
Suggested Concentrations: 10 µM (Top), 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM...[1] + Vehicle Control (DMSO).[1]
-
Time Point: 72 Hours .[1][5] Kinase inhibitors require multiple cell division cycles to manifest phenotypic viability changes.[1] 24 hours is often insufficient for Epertinib.[1]
Protocol A: ATP-Based Luminescence Assay (CellTiter-Glo®)
Best For: High-Throughput Screening (HTS), Drug Discovery.[1] Why: Highest sensitivity; linear correlation with cell number; fewer artifacts than colorimetric dyes.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for ATP-based viability quantification.
Detailed Steps
-
Seeding: Plate cells in white-walled, clear-bottom 96-well plates .
-
Treatment (Day 1):
-
Prepare 1000x compound plates in DMSO.
-
Dilute to 10x in culture media (max DMSO < 0.5%).[1]
-
Add 11 µL of 10x drug to 100 µL cells.
-
-
Development (Day 4):
-
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.[1] Critical: Cold reagent slows the luciferase reaction.[1]
-
Add volume of reagent equal to cell culture volume (e.g., 100 µL).[6]
-
Orbitally shake for 2 mins (lyses cells).[1]
-
Incubate 10 mins at RT (stabilizes signal).
-
-
Measurement: Read Total Luminescence.
Protocol B: Colorimetric Assay (CCK-8 / WST-8)
Best For: Academic labs, routine checks.[1] Why: Non-radioactive; cells remain viable (non-toxic reagent); no solubilization step required (unlike MTT).[1]
Detailed Steps
-
Seeding: Plate cells in transparent 96-well plates .
-
Density: 5,000 cells/well.[1]
-
-
Treatment: Same dosing strategy as Protocol A.
-
Development (72h post-treatment):
-
Incubation: Incubate at 37°C for 1–4 hours.
-
Measurement: Measure Absorbance (OD) at 450 nm .
-
Reference: Optional reference wavelength at 600–650 nm to subtract background noise.[1]
-
Data Analysis & Validation
Calculating IC50[1][7]
-
Normalization: Calculate % Viability for each well:
-
Curve Fitting: Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism.[1]
-
Equation:Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))[1]
-
Self-Validating Criteria (Quality Control)
-
Z-Factor (for HTS): For the assay to be considered robust, the Z-factor between Positive Control (10 µM Epertinib or Staurosporine) and Negative Control (DMSO) must be > 0.5.[1]
-
Dose Response Slope: A Hill slope > 3.0 suggests compound precipitation or non-specific toxicity, not specific kinase inhibition.
-
Vehicle Toxicity: DMSO concentration must not exceed 0.5% (v/v).[1] If Vehicle control is <90% viable compared to Media-only control, the assay is invalid.[1]
References
-
Discovery of Epertinib: Matsushita, M., et al. (2016). "Internalization of the lipophilic prodrug S-222611...". Clinical Cancer Research. (Context: Original characterization of the molecule).
-
Efficacy in Brain Metastasis: Okuda, Y., et al. (2017).[1] "Epertinib (S-222611) shows superior brain penetration and antitumor activity against HER2-positive breast cancer brain metastasis."[1][2] Clinical Cancer Research. (Context: In vivo and in vitro efficacy comparison).
-
CellTiter-Glo Protocol: Promega Corporation.[1] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." (Context: Standard ATP assay methodology).
-
CCK-8 Methodology: Dojindo Molecular Technologies. "Cell Counting Kit-8 Protocol." (Context: WST-8 based colorimetric assay details).
-
Epertinib Chemical Properties: PubChem. "this compound Compound Summary." (Context: Solubility and molecular weight verification).
Sources
- 1. medkoo.com [medkoo.com]
- 2. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
Application Notes and Protocols: Epertinib Hydrochloride Dosing in Mouse Xenograft Models
Authored by: Senior Application Scientist, Preclinical Oncology
Introduction
Epertinib hydrochloride (also known as S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [1][2]Its mechanism of action involves the inhibition of autophosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival. [3][4]These characteristics make Epertinib a compelling candidate for investigation in various cancer models, particularly those characterized by the overexpression or mutation of EGFR and HER2. This document provides a comprehensive guide for researchers on the effective dosing of this compound in mouse xenograft models, drawing upon preclinical data to ensure scientific integrity and reproducibility.
Scientific Rationale for Experimental Design
The successful implementation of in vivo xenograft studies hinges on a well-defined experimental design. Key considerations for this compound studies include the selection of an appropriate cell line and mouse strain, determination of the optimal dosing regimen, and rigorous monitoring of both tumor growth and animal welfare.
Cell Line Selection
The choice of cancer cell line is paramount and should be guided by the expression levels of Epertinib's targets. Cell lines with high expression of HER2, such as NCI-N87 (gastric cancer) and BT-474 (breast cancer), or those with EGFR mutations, are appropriate models to evaluate the antitumor activity of Epertinib. [3][4]
Mouse Strain Selection
Immunocompromised mouse strains, such as athymic nude (nu/nu) or NOD-SCID mice, are standard for xenograft studies as they are incapable of mounting an immune response that would reject the human tumor cells. [5]The specific strain may be chosen based on the tumorigenicity of the selected cell line.
This compound: Mechanism of Action
Epertinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. [1][6]This prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, proliferation, and survival. [4]
Recommended Dosing Regimens
Preclinical studies have established effective oral dosing regimens for this compound in mouse xenograft models. The following table summarizes key findings and provides a starting point for experimental design.
| Xenograft Model | Dose Range (mg/kg) | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |
| NCI-N87 (gastric) | 10.2 - 50 | Once daily | Oral (p.o.) | Dose-dependent tumor growth inhibition; ED50 of 10.2 mg/kg. At 50 mg/kg, complete growth inhibition was observed. | [3] |
| MDA-MB-361 (breast) | 24.1 - 50 | Once daily | Oral (p.o.) | Significant antitumor activity; ED50 of 24.1 mg/kg. | [2] |
| BR2 (MDA-MB-361-luc-BR2) | 26.5 - 50 | Once daily | Oral (p.o.) | ED50 of 26.5 mg/kg; markedly reduced brain tumor volume at 50 mg/kg. | [2][3] |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal response. It is crucial to perform a dose-response study to determine the optimal dose for a specific xenograft model.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a common vehicle for the oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 75 mg/mL stock, dissolve the appropriate amount of this compound in DMSO.
-
For a 1 mL final working solution, add 50 µL of the 75 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix the solution thoroughly by vortexing until it is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly by vortexing.
-
This formulation should be prepared fresh daily and used immediately for optimal results. [1]
Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol outlines a standard workflow for assessing the antitumor efficacy of this compound.
Workflow Diagram:
Procedure:
-
Cell Implantation: Subcutaneously inject the selected cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2. [4]3. Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control orally once daily according to the predetermined dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. [4]Body weight is a key indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Data Analysis: At the end of the study, compare the tumor growth inhibition between the treated and control groups.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, several internal controls and validation steps should be implemented:
-
Vehicle Control Group: This group is essential to confirm that the observed antitumor effects are due to this compound and not the vehicle.
-
Positive Control: Including a standard-of-care compound, such as lapatinib, can provide a benchmark for evaluating the potency of Epertinib. [3]* Dose-Response Evaluation: Conducting a study with multiple dose levels of Epertinib will help to establish a clear dose-response relationship and identify the optimal therapeutic dose. [2]* Pharmacokinetic Analysis: Measuring the concentration of Epertinib in plasma and tumor tissue can correlate drug exposure with antitumor activity. [7]
Conclusion
This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models. The protocols and dosing regimens outlined in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies. Adherence to these guidelines, coupled with rigorous experimental design and validation, will contribute to the generation of high-quality, reproducible data in the evaluation of this promising therapeutic agent.
References
-
Patsnap Synapse. Epertinib - Drug Targets, Indications, Patents. Available from: [Link]
-
Wang, Y. J., et al. (2024). Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2. Biomedicine & Pharmacotherapy, 180, 117542. Available from: [Link]
-
Chemsrc. Epertinib. Available from: [Link]
-
Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. Esophagus, 21(4), 447-455. Available from: [Link]
-
Iyer, R., et al. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. PLoS One, 11(5), e0156345. Available from: [Link]
-
Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. Esophagus. Available from: [Link]
-
Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]_
-
Dave, B., et al. (2013). Dual inhibition of Her2 and Egfr suppresses tumor growth and reduces the percentage of CD24HiCD49fHi TIC-enriched cells in vivo. Molecular Cancer Therapeutics, 12(10), 2147-2157. Available from: [Link]
-
Ohba, A., et al. (2020). A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma. Cancers, 12(11), 3169. Available from: [Link]
-
Daiko, H., et al. (2020). Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients. Cancer Immunology, Immunotherapy, 69(11), 2247-2257. Available from: [Link]
-
Khan, F., et al. (2021). Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs. Heliyon, 7(5), e07025. Available from: [Link]
-
Lee, J. H., et al. (2015). Tumor growth inhibition at maximum tolerated dose in mouse, human... ResearchGate. Available from: [Link]
-
OncLive. (2015). Anti-Human Epidermal Growth Factor Receptor 2 (HER2) Treatments in Breast Cancer. Available from: [Link]
-
Exelixis Medical Affairs. Explore Clinical Trials. Available from: [Link]
-
ResearchGate. In vivo mouse xenograft models. Xenograft tumor growth over time per... Available from: [Link]
-
Ren, R., et al. (2024). Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients. ecancermedicalscience, 18, 1690. Available from: [Link]
-
ClinicalTrials.gov. Card Expert Search. Available from: [Link]
-
New York Cancer & Blood Specialists. Our Research Trials. Available from: [Link]
-
Bagyalakshmi, J., et al. (2013). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. International Journal of Pharmaceutical Investigation, 3(2), 83-88. Available from: [Link]
-
ClinicalTrials.gov. A Study Evaluating Trastuzumab Emtansine Plus Pertuzumab Compared With Chemotherapy Plus Trastuzumab and Pertuzumab for Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Breast Cancer. Available from: [Link]
-
Al-Dhfyan, A., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Pharmaceutics, 13(7), 1063. Available from: [Link]
-
Al-Dhfyan, A., et al. (2021). (PDF) Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. ResearchGate. Available from: [Link]
- Google Patents. (2017). Pharmaceutical compositions of nilotinib hydrochloride.
- Google Search. (2024).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epertinib | CAS#:908305-13-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
Application Note: Western Blot Analysis of EGFR Phosphorylation using Epertinib (S-222611)
Abstract & Introduction
Epertinib (S-222611) is a potent, orally active, reversible inhibitor of EGFR, HER2, and HER4.[1][2][3] Unlike irreversible inhibitors (e.g., afatinib, neratinib) that form covalent bonds with Cys797, Epertinib competes reversibly for the ATP-binding pocket of the kinase domain. A distinguishing feature of Epertinib is its superior blood-brain barrier (BBB) penetration, making it a critical tool for researching brain metastases in HER2+ breast cancer and EGFR-driven tumors.
This application note provides a validated protocol for assessing Epertinib’s efficacy in inhibiting EGFR autophosphorylation (Tyr1068/Tyr1173) in epithelial carcinoma cells. The protocol emphasizes the preservation of phosphorylation states during lysis and the specific dosing windows required to observe IC50-relevant inhibition.
Mechanism of Action & Signaling Pathway[4][5][6][7]
Epertinib functions as a Type I ATP-competitive inhibitor. In the absence of the drug, ligand binding (EGF) induces EGFR homodimerization or heterodimerization (e.g., EGFR/HER2), leading to trans-autophosphorylation of tyrosine residues in the C-terminal tail. These phosphotyrosines serve as docking sites for adaptors (Grb2, Shc) that activate downstream MAPK/ERK and PI3K/AKT pathways.[4]
Visualization: Epertinib Inhibition Pathway
The following diagram illustrates the interruption of the signaling cascade by Epertinib.
Figure 1: Mechanism of Epertinib action. The drug competes with ATP for the kinase domain of the active EGFR dimer, preventing autophosphorylation and downstream signal transduction.[4][5]
Experimental Design Strategy
Cell Line Selection
-
A431 (Epidermoid Carcinoma): The gold standard for EGFR analysis due to extreme overexpression of wild-type EGFR (~2 x 10^6 receptors/cell).
-
NCI-N87 (Gastric Carcinoma): Recommended for studying dual EGFR/HER2 inhibition.
-
SK-BR-3 (Breast Adenocarcinoma): High HER2 expression; useful if comparing EGFR vs. HER2 potency.
Controls
-
Negative Control: DMSO vehicle only (no drug).
-
Positive Control (Stimulation): EGF treatment (10-100 ng/mL) is mandatory for wild-type EGFR lines to visualize the phosphorylation spike.
-
Loading Control: GAPDH or
-Actin (housekeeping proteins). -
Total Protein Control: Total EGFR (to prove drug affects phosphorylation, not protein stability).
Reagent Preparation
-
Epertinib Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
EGF Stock: Reconstitute in sterile PBS + 0.1% BSA to 100
g/mL.
Detailed Protocol
Phase I: Cell Treatment & Lysis (The "Snap-Freeze" Method)
Rationale: Phosphorylation is transient. Phosphatases will strip the phosphate groups within seconds of cell lysis if not inhibited immediately.
-
Seeding: Plate A431 cells in 6-well plates (3 x 10^5 cells/well). Incubate 24h until 70-80% confluent.
-
Starvation (Critical): Aspirate media and wash with PBS. Add serum-free DMEM. Incubate for 16–24 hours.
-
Why? Serum contains growth factors that cause high background phosphorylation, masking the drug's effect.
-
-
Drug Treatment:
-
Prepare Epertinib dilutions in serum-free media.
-
Recommended Dose Range: 0, 1, 10, 100, 1000 nM (Epertinib IC50 for EGFR is ~1.5 nM).
-
Add drug to cells; incubate for 2 hours at 37°C.
-
-
Stimulation:
-
Add EGF (final concentration 100 ng/mL) directly to the media containing the drug.
-
Incubate for exactly 15 minutes at 37°C.
-
-
Lysis:
-
Place plate on ice immediately. Aspirate media.
-
Wash once with ice-cold PBS (containing 1 mM Na3VO4).
-
Add 150
L RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail. -
Key Additives: 1 mM Sodium Orthovanadate (Na3VO4) and 10 mM Sodium Fluoride (NaF).
-
Scrape cells, collect lysate, and incubate on ice for 20 mins.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Phase II: Western Blotting
-
Protein Quantification: Use BCA Assay.[6][7] Normalize samples to 20-30
g total protein per lane. -
Electrophoresis:
-
Use 4-12% Bis-Tris gradient gels for optimal resolution of EGFR (175 kDa).
-
Run at 120V until dye front reaches the bottom.
-
-
Transfer:
-
Transfer to PVDF or Nitrocellulose membrane (Wet transfer recommended: 100V for 90 mins at 4°C).
-
Note: EGFR is large; ensure methanol in transfer buffer is
10% to prevent precipitation, or add 0.05% SDS to transfer buffer to aid migration.
-
-
Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT).
-
Avoid Milk: Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.
-
-
Primary Antibody Incubation:
-
Anti-p-EGFR (Tyr1068): 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.
-
Anti-Total EGFR: 1:1000 in 5% BSA/TBST. (Can be done on a duplicate gel or after stripping).
-
-
Detection: HRP-conjugated secondary antibody (1:5000) for 1h at RT. Visualize with ECL.
Data Interpretation & Expected Results
Expected Data Trends
Epertinib is highly potent.[1][2][3][8] In A431 cells stimulated with EGF:
-
0 nM (Vehicle): Strong p-EGFR band.
-
10 nM: Significant reduction in p-EGFR signal (near complete ablation).
-
Total EGFR: Signal should remain constant across all lanes.
-
Downstream: p-AKT and p-ERK should mirror the p-EGFR inhibition pattern.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No p-EGFR Signal | Phosphatase activity | Add fresh Na3VO4 to lysis buffer; keep samples on ice. |
| Insufficient stimulation | Ensure EGF is active; treat for 10-15 mins max. | |
| High Background | Blocking with Milk | Use 5% BSA for all phospho-antibodies. |
| Signal in Drug Lanes | Drug degradation | Use fresh Epertinib stock; avoid freeze-thaw. |
| Uneven Total EGFR | Loading error | Re-run BCA assay; check GAPDH levels. |
Workflow Diagram
Figure 2: Sequential experimental workflow for Epertinib evaluation.
References
-
Tanaka, H., et al. (2014). "Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2."[1] Cancer Science, 105(8), 1040–1048.[1] [Link]
-
Tanaka, Y., et al. (2018). "Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity."[1] Scientific Reports, 8, 343.[1] [Link]
-
Spicer, J., et al. (2018). "An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours."[9] European Journal of Cancer, 101, 153-162. [Link]
-
Matsushita, M., et al. (2019). "Epertinib induces tumor regression in transcriptomically defined HER2-positive breast cancer models." Cancer Science, 110(8), 2611-2621. [Link]
Sources
- 1. Epertinib | CAS#:908305-13-5 | Chemsrc [chemsrc.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Western Blotting Protocol [slack.protocols.io:8443]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Epertinib Hydrochloride: A Guide to Handling, Storage, and Experimental Application
Introduction: Understanding Epertinib Hydrochloride
This compound, also known as S-222611 hydrochloride, is a potent, orally active, and reversible tyrosine kinase inhibitor.[1] It selectively targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and human epidermal growth factor receptor 4 (HER4/ErbB4).[1] The dysregulation of these receptor tyrosine kinases is a well-established driver in the pathogenesis of various solid tumors. This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of crucial cellular cascades, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, ultimately leads to the inhibition of cancer cell proliferation and survival.[2] Preclinical studies have demonstrated significant antitumor activity in a range of cancer models, including those resistant to other therapies.[2][3] This document provides a comprehensive guide for researchers on the proper handling, storage, and application of this compound powder in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in research.
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₈Cl₂FN₅O₃ | Selleck Chemicals |
| Molecular Weight | 596.48 g/mol | Selleck Chemicals |
| CAS Number | 2071195-74-7 | Selleck Chemicals |
| Appearance | Crystalline powder | General Knowledge |
| Solubility | Soluble in DMSO (≥100 mg/mL) | Selleck Chemicals |
| Insoluble in water and ethanol | Selleck Chemicals |
Safe Handling and Storage of this compound Powder
Rationale for Stringent Handling and Storage
The stability and integrity of this compound are paramount for reproducible experimental outcomes. As a potent tyrosine kinase inhibitor, it is also crucial to handle this compound with appropriate safety measures to minimize exposure to laboratory personnel. The following guidelines are based on best practices for handling potent small molecule inhibitors.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, appropriate PPE must be worn at all times when handling the powder or its solutions. This includes:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Respiratory Protection: When handling larger quantities of the powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95) is recommended.
Storage Conditions
Proper storage is critical to prevent degradation and maintain the activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years .[1]
-
Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 1 year .[1] For short-term use, stock solutions can be stored at -20°C for up to 1 month .[1]
Causality: Storing the powder at low temperatures minimizes thermal degradation. Aliquoting stock solutions is a critical step to prevent the introduction of water from atmospheric condensation during repeated warming, which can lead to hydrolysis and precipitation of the compound. The lower temperature of -80°C for stock solutions further slows down any potential degradation in the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be used to make working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial upon opening.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass = 10 mmol/L x 0.001 L x 596.48 g/mol = 5.96 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to do this in a chemical fume hood or a designated powder handling enclosure.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO to 5.96 mg of the powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
This protocol provides a method to assess the effect of this compound on the proliferation of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87, BT-474, SK-BR-3, which are known to express HER2)[2]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium from the 10 mM DMSO stock. The final concentrations should cover a range relevant to the known IC₅₀ values of the compound (e.g., from 1 nM to 10 µM).[2] Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of EGFR/HER2 Phosphorylation
This protocol details the procedure to investigate the inhibitory effect of this compound on the phosphorylation of its target kinases, EGFR and HER2.
Materials:
-
Cancer cell line with known EGFR/HER2 expression (e.g., NCI-N87)[2]
-
6-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualization of Mechanism and Workflow
Signaling Pathway
Caption: In vitro evaluation of this compound.
References
-
Tanaka, H., et al. (2014). Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. Cancer Science, 105(8), 1040-1048. [Link]
-
Planchard, D., et al. (2015). Phase 1 dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumours. European Journal of Cancer, 51(17), 2575-2583. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Epertinib in HER2-Positive Gastric Cancer Cell Culture Models
Introduction: Targeting a Key Vulnerability in Gastric Cancer
Gastric cancer is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors characterized by the amplification or overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] HER2, a member of the ErbB family of receptor tyrosine kinases, is a critical driver of oncogenesis.[4][5] Upon activation, it triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote unchecked cell proliferation, survival, and metastasis.[5] While therapies targeting HER2 have improved outcomes, acquired resistance remains a substantial clinical challenge, necessitating the development of novel therapeutic agents.[3][6]
Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets HER2, EGFR (HER1), and HER4.[7][8][9][10] Its mechanism of action involves blocking the ATP-binding site of the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. Preclinical data has demonstrated its potent antitumor activity in HER2-expressing cancer models.[10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Epertinib using HER2-positive gastric cancer cell lines. The protocols herein are designed to be self-validating, offering detailed, step-by-step methodologies for assessing the biological effects of Epertinib on cell viability, apoptosis, and target pathway modulation.
Mechanism of Action: Epertinib's Inhibition of the HER2 Signaling Cascade
Epertinib exerts its anti-cancer effects by competitively inhibiting the tyrosine kinase activity of HER family receptors. In HER2-overexpressing gastric cancer cells, HER2 receptors form homodimers, leading to constitutive kinase activation. Epertinib binds to the intracellular kinase domain, preventing the phosphorylation of key tyrosine residues. This blockade abrogates the downstream signaling responsible for the malignant phenotype. The potent inhibitory concentrations (IC50) of Epertinib against its primary targets are in the low nanomolar range, highlighting its selectivity and strength.[8][9][10]
Caption: HER2 signaling pathway and the inhibitory action of Epertinib.
Part 1: Cell Line Selection and Maintenance
Rationale for Cell Line Selection
The choice of an appropriate cell line is paramount for the relevance of in vitro findings. For studying HER2-targeted therapies in gastric cancer, cell lines with documented HER2 gene amplification and protein overexpression are essential.
-
NCI-N87: This is a widely used and well-characterized human gastric carcinoma cell line known for its high level of HER2 gene amplification and protein expression.[11][12] It serves as a reliable positive control and primary model for HER2-targeted drug screening.
-
SNU-216: Another human gastric carcinoma cell line with established HER2 amplification.[11][13] Utilizing a second HER2-positive line helps validate findings and ensures that the observed effects of Epertinib are not cell-line specific.
Required Materials
| Reagent/Material | Recommended Supplier & Cat. No. |
| NCI-N87 Cell Line | ATCC (CRL-5822) |
| SNU-216 Cell Line | KCLB (00216) |
| RPMI-1640 Medium | ATCC (30-2001) or equivalent |
| Fetal Bovine Serum (FBS) | ATCC (30-2020) or equivalent |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific (25200056) |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) |
| Epertinib (S-222611) | MedChemExpress (HY-15828) or equivalent |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich (D2650) |
| 75 cm² (T-75) Cell Culture Flasks | Corning (430641) |
| 96-well Flat-Bottom Plates | Corning (3596) |
Protocol: Cell Culture and Maintenance
Scientific Rationale: Proper aseptic technique is critical to prevent contamination. Adherence to the recommended subculture ratio and density prevents cellular stress from overgrowth, ensuring consistent experimental results.
-
Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS. Warm the medium to 37°C in a water bath before use.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.[14]
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[14]
-
Aspirate the supernatant, which contains residual cryoprotectant (DMSO).
-
Gently resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.
-
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing (Passaging):
-
NCI-N87 and SNU-216 are adherent cell lines. Passage them when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Rinse the cell monolayer with 5-10 mL of sterile PBS to remove residual serum that can inhibit trypsin activity.[15]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[15]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new T-75 flask containing fresh medium. A typical split ratio is 1:3 to 1:6.
-
Maintain cultures for no more than 20-30 passages to avoid phenotypic drift.
-
Part 2: Epertinib Treatment and Viability Assessment
Protocol: Epertinib Stock Preparation
Scientific Rationale: Epertinib is hydrophobic and requires an organic solvent like DMSO for solubilization. Preparing a high-concentration stock solution allows for minimal final DMSO concentration in the culture medium, preventing solvent-induced cytotoxicity.
-
Reconstitution: Reconstitute Epertinib powder in cell culture-grade DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol: XTT Cell Viability Assay
Scientific Rationale: The XTT assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells. This assay is preferred over MTT because it does not require a separate solubilization step, simplifying the workflow and reducing potential errors.[16]
-
Cell Seeding:
-
Harvest cells as described in section 1.3.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Recommended Seeding Densities:
Cell Line Seeding Density (cells/well) NCI-N87 8,000 - 15,000[17] | SNU-216 | 5,000 - 10,000 |
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Epertinib Treatment:
-
Prepare serial dilutions of Epertinib from the 10 mM stock in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired final concentrations of Epertinib (e.g., 0.1 nM to 10 µM).
-
Include necessary controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest Epertinib concentration.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Wells containing culture medium without cells for background subtraction.
-
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT working solution according to the manufacturer's protocol (e.g., CyQUANT XTT Cell Viability Assay, Thermo Fisher).
-
Add 50 µL of the XTT working solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Gently shake the plate and measure the absorbance at 450 nm (formazan product) and 630 nm (reference wavelength) using a microplate reader.
-
-
Data Analysis:
-
Subtract the 630 nm reference absorbance from the 450 nm measurement.
-
Subtract the background absorbance of the medium blank.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of Epertinib concentration to determine the IC50 value using non-linear regression analysis.
-
Part 3: Apoptosis and Pathway Modulation Analysis
Protocol: Annexin V and Caspase-3/7 Apoptosis Assay
Scientific Rationale: Apoptosis is a key mechanism of cell death induced by TKIs. This protocol uses two markers to provide a robust assessment. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[19][20] Caspase-3 and -7 are key executioner caspases activated during the final stages of apoptosis.[21][22] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with Epertinib at relevant concentrations (e.g., 1x and 5x the IC50 value) for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/dead cells).
-
Wash attached cells with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add Annexin V conjugate (e.g., Annexin V-FITC) and an inert Caspase-3/7 substrate (e.g., Incucyte® Caspase-3/7 Reagent) according to the manufacturer's instructions.[21][23]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) Add a viability dye like Propidium Iodide (PI) or DAPI just before analysis to distinguish necrotic cells.
-
-
Analysis: Analyze the stained cells immediately using a flow cytometer or fluorescence microscope. For flow cytometry, four populations can be distinguished:
-
Viable: Annexin V-negative / Caspase-3/7-negative
-
Early Apoptotic: Annexin V-positive / Caspase-3/7-negative
-
Mid-to-Late Apoptotic: Annexin V-positive / Caspase-3/7-positive
-
Late Apoptotic/Necrotic: Staining profile will vary based on the specific kit and viability dye used.
-
Protocol: Western Blot for HER2 Pathway Inhibition
Scientific Rationale: Western blotting provides direct evidence that Epertinib is inhibiting its intended target. By probing for the phosphorylated (active) and total forms of HER2 and its downstream effectors (AKT, ERK), one can visualize the drug's impact on the signaling cascade.[24]
-
Protein Lysate Preparation:
-
Seed 1-2x10⁶ cells in a 6 cm or 10 cm dish and allow them to attach.
-
Treat cells with Epertinib (e.g., at IC50 concentration) for a short duration (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
Antibody Target Host/Type Recommended Dilution Phospho-HER2 (Tyr1248) Rabbit mAb 1:1000 Total HER2/ErbB2 Rabbit mAb 1:1000[4] Phospho-AKT (Ser473) Rabbit mAb 1:1000 Total AKT Rabbit mAb 1:1000 Phospho-p44/42 MAPK (Erk1/2) Rabbit mAb 1:2000 Total p44/42 MAPK (Erk1/2) Rabbit mAb 1:1000 | β-Actin or GAPDH (Loading Control) | Mouse mAb | 1:5000 |
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight for HER2 is ~185 kDa.[4]
-
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process, from initial cell culture to final data analysis.
Caption: High-level workflow for the in vitro evaluation of Epertinib.
References
- Epertinib - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.
- Epertinib (S-22611). (n.d.). MedChemExpress.
- Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
- Antitumor activity of pan-HER inhibitors in HER2-positive gastric cancer. (2018). Cancer Science.
- Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V. (n.d.). Biotium.
- Apoptosis Assays. (n.d.). Sigma-Aldrich.
- HER2 Antibody for Immunofluorescence/Western blot. (2015). Biocompare.
- Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2. (2024). Biomedicine & Pharmacotherapy.
- NCI-N87 [N87]. (n.d.). ATCC.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- NCI-N87 (N87); Gastric Carcinoma; Human. (n.d.). In Vitro Technologies.
- Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. (2022). Methods in Molecular Biology.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- SNU-216 Cells. (n.d.). Cytion.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- HER2-positive gastric cancer: from targeted therapy to CAR-T cell therapy. (2023). Frontiers in Immunology.
- Apoptosis – what assay should I use? (2025). BMG Labtech.
- MTT assay protocol. (n.d.). Abcam.
- NCI-N87 Data Sheet. (n.d.). Banco de Células do Rio de Janeiro - BCRJ.
- NCI-N87 CRISPR Transfection Kit. (n.d.). Altogen Biosystems.
- HER2 Positive Gastric Cancer - Pipeline Insight. (2025). DelveInsight.
- Epertinib hydrochloride. (n.d.). Selleck Chemicals.
- NCI-N87 Cells. (n.d.). Cytion.
- SNU-216 Cells. (n.d.). Cytion.
- Epertinib. (n.d.). Chemsrc.
- Western blot analysis of HER2 in representative primary breast cancer tissues. (2011). PLoS One.
- Role of HER2 in Gastric Cancers. (2016). Abdominal Key.
- Western blot analysis of concentrated HER2 extracellular domain protein. (n.d.). ResearchGate.
- HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody. (n.d.). Cell Signaling Technology.
- HER2 Inhibition in Gastric Cancer—Novel Therapeutic Approaches for an Established Target. (2022). Cancers.
- FDA Amends Approval of Pembrolizumab to Treat Stomach and Esophageal Junction Cancer. (2023). National Cancer Institute.
- SNU-216-Cas9. (n.d.). EDITGENE.
- SNU-16. (n.d.). ATCC.
- DESTINY-Gastric05 Phase 3 Trial of ENHERTU® Initiated. (2025). Daiichi Sankyo.
- Gastric (Stomach) Cancer Clinical Trials. (n.d.). National Cancer Institute.
- HER2-Positive Gastric Cancer and Antibody Treatment. (2024). International Journal of Molecular Sciences.
- Fighting HER2 in Gastric Cancer: Current Approaches and Future Landscapes. (2024). Cancers.
- Challenges and future of HER2-positive gastric cancer therapy. (2023). Frontiers in Oncology.
- Stomach Cancer Clinical Trials. (n.d.). Mayo Clinic.
- Biology of SNU Cell Lines. (2005). Cancer Research and Treatment.
Sources
- 1. Frontiers | HER2-positive gastric cancer: from targeted therapy to CAR-T cell therapy [frontiersin.org]
- 2. HER2 Inhibition in Gastric Cancer—Novel Therapeutic Approaches for an Established Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. HER2-Positive Gastric Cancer and Antibody Treatment: State of the Art and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and future of HER2-positive gastric cancer therapy [frontiersin.org]
- 7. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Epertinib | CAS#:908305-13-5 | Chemsrc [chemsrc.com]
- 11. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of HER2 in Gastric Cancers | Abdominal Key [abdominalkey.com]
- 13. Biology of SNU Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. bcrj.org.br [bcrj.org.br]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. altogen.com [altogen.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. 凋亡分析检测 [sigmaaldrich.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. biotium.com [biotium.com]
- 24. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Epertinib hydrochloride in aqueous buffers
Topic: Improving solubility of Epertinib hydrochloride in aqueous buffers Ticket ID: SOL-S222611-001 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed precipitation when diluting This compound (S-222611) into physiological buffers (like PBS) or culture media, despite the compound being a hydrochloride salt.
The Core Problem: While the hydrochloride salt form of Epertinib is designed to improve dissolution compared to the free base, it remains a highly lipophilic quinazoline-derivative. Its solubility is strictly pH-dependent. In neutral aqueous environments (pH > 7.0), the salt dissociates, and the molecule reverts to its hydrophobic free-base form, causing immediate turbidity or "crashing out."
Physicochemical Snapshot
| Property | Value / Characteristic | Implication |
| Compound | Epertinib HCl (S-222611) | EGFR/HER2 Inhibitor |
| Primary Solvent | DMSO | Soluble (~100 mg/mL).[1] Use as Stock. |
| Water Solubility | Insoluble | Do not add water directly to powder. |
| PBS (pH 7.4) | Sparingly Soluble | Requires co-solvents or pH adjustment. |
| Key Risk | Hygroscopicity | DMSO absorbs water from air, reducing stock stability. |
Troubleshooting Guides (FAQ Format)
Issue A: "I added water/PBS directly to the powder, and it won't dissolve."
Root Cause: Epertinib is a hydrophobic weak base. Water has a neutral pH (~7.0) and high polarity. The lattice energy of the solid crystal is too high for water to overcome without the assistance of an organic co-solvent or a significantly acidic environment.
Resolution Protocol: The "DMSO-First" Method Do not attempt to heat or sonicate the aqueous suspension; it will likely degrade the compound before dissolving it.
-
Prepare Stock: Dissolve the Epertinib HCl powder in 100% anhydrous DMSO to a concentration of 10–50 mg/mL .
-
Verification: Solution should be crystal clear and slightly yellow.
-
-
Aliquot & Store: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dilute Correctly: When ready to use, dilute the DMSO stock into your buffer step-wise (see Advanced Solubilization Workflow below).
Issue B: "My solution precipitates when I dilute the DMSO stock into cell culture media."
Root Cause: This is the "Solvent Shock" phenomenon. Adding a small volume of high-concentration DMSO stock into a large volume of aqueous media causes a rapid change in polarity. The local concentration of Epertinib exceeds its saturation limit in the aqueous phase before it can disperse.
Resolution Protocol: Intermediate Co-solvent Step You must bridge the gap between the lipophilic DMSO stock and the hydrophilic media using surfactants or polymers.
Recommended Formulation (In Vitro):
-
Start: 10 µL Epertinib Stock (in DMSO).
-
Add: 400 µL PEG-300 (Polyethylene Glycol). Mix well.
-
Add: 50 µL Tween 80 (Polysorbate 80). Mix until clear.
-
Final Step: Slowly add 540 µL warm water/media to reach 1 mL total volume.
-
Result: A stable, clear micro-emulsion or solution.
-
Issue C: "I need a vehicle for In Vivo (Mouse/Rat) administration."
Root Cause: Standard DMSO/PBS mixtures often precipitate in the gut or peritoneum, leading to low bioavailability.
Resolution Protocol: Suspension or Cyclodextrin Complexation For animal studies, you have two robust options:
| Vehicle Type | Recipe | Pros/Cons |
| Solubilized (IV/IP) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Pro: High bioavailability. Con: High osmolarity; potential vehicle toxicity. |
| Suspension (Oral) | 0.5% CMC-Na (Carboxymethylcellulose Sodium) + 0.1% Tween 80 in water | Pro: Safe, standard for oral gavage. Con: Requires homogenization; lower Cmax. |
Visualizing the Solubilization Logic
The following diagram illustrates the decision matrix for solubilizing Epertinib HCl based on your end application.
Figure 1: Decision tree for solubilizing Epertinib HCl based on experimental requirements.
The Science: Why pH Matters (Mechanism)
Understanding the chemistry prevents future errors. Epertinib contains a quinazoline core (a weak base).[2]
-
At pH < 4.0 (Acidic): The nitrogen atoms are protonated (positively charged). The molecule is polar and soluble. This is why the HCl salt exists.
-
At pH > 7.0 (Neutral/Basic): The molecule loses its extra proton. It reverts to the uncharged, lipophilic free base.
The Trap: When you dissolve Epertinib HCl in water, the H+ from the HCl makes the local solution acidic, keeping it dissolved. BUT , when you add it to PBS (Phosphate Buffered Saline), the buffer neutralizes that acid. The pH snaps to 7.4, and the Epertinib molecules instantly aggregate (precipitate).
Figure 2: The pH-dependent solubility switch of Quinazoline inhibitors.
References & Authority
The protocols above are synthesized from standard pharmaceutical formulation practices for lipophilic kinase inhibitors and specific data sheets for S-222611.
-
Selleck Chemicals. this compound (S-222611) Datasheet. (Provides specific DMSO/PEG300/Tween80 formulation ratios).
-
MedChemExpress (MCE). Epertinib Product Information. (Confirms solubility data: DMSO 100 mg/mL; Water Insoluble).
-
Cayman Chemical. General Guidelines for Quinazoline Inhibitor Formulation. (Standard protocols for Gefitinib/Erlotinib class solubilization).
-
Gad, S. C., et al. (2016).[3] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[3] International Journal of Toxicology.[3] (Reference for safety of PEG/Tween vehicles in mice).
Sources
Technical Guide: Epertinib (S-222611) Optimization for Brain Metastasis Models
Core Directive & Scientific Rationale
Epertinib (S-222611) is a potent, reversible, secondary-generation Tyrosine Kinase Inhibitor (TKI) targeting EGFR, HER2, and HER4.[1] Unlike first-generation TKIs (e.g., Lapatinib) or large molecules (Trastuzumab), Epertinib is distinguished by its superior Blood-Brain Barrier (BBB) penetrability .
In preclinical models, the primary failure mode for treating brain metastases is not lack of potency (
Mechanism of Action: BBB Transcytosis
The following diagram illustrates why Epertinib succeeds where other HER2-TKIs often fail. It evades significant efflux by P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) at the brain endothelial interface.
Figure 1: Differential BBB transport kinetics. Epertinib evades P-gp efflux, maintaining high intracranial concentrations compared to Lapatinib.
Formulation & Preparation (Standard Operating Procedure)
Critical Failure Point: Poor suspension leads to erratic bioavailability (
Recommended Vehicle
0.5% Methylcellulose (MC) (400 cP) in sterile water. Note: Do not use DMSO for oral gavage formulations if avoidable, as it can damage the esophageal lining with repeated daily dosing.
Preparation Protocol
-
Weighing: Calculate total mass required based on a 10 mL/kg dosing volume.
-
Example: For 10 mice (20g each) at 50 mg/kg dose:
-
Total mouse mass = 0.2 kg.
-
Total volume = 2.0 mL (prepare 3.0 mL for dead volume).
-
Concentration required = 5 mg/mL.
-
Mass of Epertinib HCl = 15 mg.
-
-
-
Trituration: Place Epertinib powder in a mortar. Add a small volume (~200 µL) of 0.5% MC. Grind thoroughly with a pestle to break up aggregates and form a smooth paste.
-
Dilution: Gradually add the remaining MC while stirring continuously.
-
Sonication: Sonicate the suspension for 10–15 minutes in a water bath (ambient temperature) to ensure uniform dispersion.
-
Storage: Prepare fresh every 3–4 days. Store at 4°C protected from light. Resuspend by vortexing immediately before every gavage.
Dosage Optimization for Brain Metastasis
To achieve therapeutic concentrations in the brain (
Dosage Table: Epertinib vs. Comparators
| Parameter | Subcutaneous Model Dose | Intracranial (BM) Model Dose | Dosing Schedule | Vehicle |
| Epertinib | 20–25 mg/kg | 50 mg/kg | QD (Daily) | 0.5% Methylcellulose |
| Lapatinib | 100 mg/kg | 100 mg/kg (Low efficacy) | BID (Twice Daily) | 0.5% Hydroxypropyl methylcellulose |
| Neratinib | 40 mg/kg | 40–80 mg/kg | QD | 0.5% Methylcellulose |
Expert Insight: While 20 mg/kg is sufficient to inhibit subcutaneous tumor growth (T/C < 30%), 50 mg/kg is the validated dose for intracranial efficacy in HER2+ models (e.g., MDA-MB-361-luc-BR2). This dose achieves a brain-to-plasma ratio significantly higher than Lapatinib, ensuring the drug penetrates even "intact" BBB regions (micrometastases).
Experimental Workflow: Intracranial Model
The following workflow ensures data integrity when evaluating CNS efficacy.
Figure 2: Validated workflow for intracranial HER2+ xenograft studies using Bioluminescence Imaging (BLI).
Troubleshooting & FAQs
Category A: Efficacy Issues
Q: My subcutaneous tumors are shrinking, but the intracranial signal (BLI) is increasing. Why?
-
A: This indicates a BBB penetration failure , but with Epertinib, this is rare unless the dose is too low.
-
Check: Are you dosing at 50 mg/kg ? (20 mg/kg is often insufficient for CNS).
-
Check: Is the mouse strain expressing high levels of murine P-gp? (Use nude or SCID mice; avoid strains with upregulated efflux transporters unless testing resistance).
-
Validation: Perform a PK satellite study. Harvest brain tissue 4 hours post-dose (
).[2] Epertinib concentration should exceed 500 ng/g in the brain.
-
Q: The control group tumors aren't growing aggressively.
-
A: Intracranial models are sensitive to injection depth.
-
Correction: Ensure injection is into the caudate putamen (approx. 3mm depth), not the ventricles.[3] Ventricular injection leads to diffuse spread and slower, erratic growth.
-
Category B: Toxicity Management
Q: Mice are losing weight (>15%) after 10 days of dosing.
-
A: Epertinib targets EGFR (wild type) which can cause gastrointestinal toxicity (diarrhea).
-
Intervention: Provide soft food (diet gel) and subcutaneous saline hydration (1 mL) daily.
-
Dose Adjustment: If weight loss hits 20%, dose-reduce to 30 mg/kg or implement a "5 days on / 2 days off" schedule.
-
Q: Can I co-administer with P-gp inhibitors to boost brain levels?
-
A: Not recommended. Epertinib is designed to be P-gp independent. Adding inhibitors (like Elacridar) will drastically increase systemic toxicity (plasma
) without significantly improving the brain-to-plasma ratio, leading to premature death from toxicity.
References
-
Tanaka, H., et al. (2018). "Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity."[4] Scientific Reports, 8(1), 343.[4] [Link] Key finding: Establishes 50 mg/kg dose and superior brain/plasma ratio vs Lapatinib.
-
Spicer, J., et al. (2018). "An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours." European Journal of Cancer, 103, 17-23.[5] [Link] Key finding: Clinical safety profile and PK validation.
-
Kodack, D. P., et al. (2012). "The brain microenvironment mediates resistance in luminal breast cancer to PI3K inhibition." Nature, 485(7398), 338-345. [Link] Key finding: Establishes the necessity of HER2/PI3K pathway inhibition in brain mets.
-
Uchino, H., et al. (2025). "Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates." Journal of Pharmaceutical Sciences. [Link] Key finding: Theoretical framework for unbound brain concentration (
) importance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-222611 (Epertinib) Integrity Assurance
Status: Operational Subject: Experimental Stability & Handling of S-222611 Target Audience: Assay Development Scientists, Medicinal Chemists, Oncology Researchers
Core Technical Briefing: The Stability Profile
S-222611 (Epertinib) is a potent, reversible dual inhibitor of EGFR and HER2 containing a quinazoline scaffold. While chemically robust compared to peptide drugs, its experimental reliability is frequently compromised not by chemical degradation, but by physical instability (precipitation) and surface adsorption .
Successful experimentation requires navigating three critical failure modes:
-
Hydrophobic "Crash-Out": S-222611 has high lipophilicity (LogP > 4). Direct dilution from high-concentration DMSO stocks into aqueous media causes immediate, often invisible micro-precipitation, leading to false-negative IC50 results.
-
Plasticware Adsorption: The compound exhibits high affinity for polypropylene surfaces. Low-retention plastics or glass-coated consumables are mandatory for concentrations < 10 nM.
-
Photolytic Sensitivity: Like many quinazolines, the core structure is susceptible to UV-induced radical formation. Amber storage is non-negotiable.
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q: My IC50 curves are flattening at high concentrations. Is the drug degrading? A: It is likely precipitating, not degrading. This "plateau effect" occurs when the compound reaches its solubility limit in the assay media. Adding more drug does not increase the dissolved concentration; it merely creates more precipitate.
-
Diagnostic: Centrifuge your highest concentration media at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the peak area is lower than expected, precipitation has occurred.
-
Fix: Do not exceed 0.5% DMSO final concentration. Use the Intermediate Dilution Protocol (see Section 3).
Q: Can I dilute S-222611 directly from a 10 mM DMSO stock into cell culture media? A: Absolutely not. Injecting 10 mM stock into aqueous media creates a transient localized region of extremely high concentration (supersaturation) before mixing is complete. S-222611 will form crystal nuclei immediately. These micro-crystals often do not re-dissolve.
-
Fix: Perform all serial dilutions in 100% DMSO first. Only the final transfer step should introduce the compound to the aqueous phase.
Category B: Storage & Stability
Q: The DMSO stock solution has turned from colorless to light yellow. Is it still usable? A: Proceed with caution. Yellowing often indicates oxidation of the secondary amine or quinazoline ring, usually triggered by light exposure or low-grade DMSO containing peroxides.
-
Threshold: If the shift is subtle, potency is likely retained (>95%). If the color is amber/dark yellow, discard.
-
Prevention: Use anhydrous, sterile-filtered DMSO (99.9%) stored under nitrogen/argon.
Q: How many freeze-thaw cycles can S-222611 withstand? A: Maximum of 3 cycles . While the molecule is thermally stable, repeated freeze-thaw cycles introduce moisture condensation into the hygroscopic DMSO. Water accumulation decreases the solubility of S-222611 in the stock, leading to "silent precipitation" inside the freezer vial.
-
Best Practice: Aliquot master stocks (10 mM) into single-use volumes (e.g., 20 µL) immediately upon reconstitution.
Validated Experimental Protocols
Protocol A: The "Crash-Free" Dilution Method
Standard serial dilution in media fails for hydrophobic kinase inhibitors. Use this solvent-shift method.
| Step | Action | Rationale |
| 1 | Master Stock: Dissolve powder in 100% DMSO to 10 mM. | Ensures complete solubilization. |
| 2 | Serial Dilution: Perform 1:3 serial dilutions in 100% DMSO (not media). | Maintains the compound in a solvent where it is fully soluble during the dilution process. |
| 3 | Intermediate Step: Transfer 2 µL of each DMSO dilution into 98 µL of Media in a V-bottom plate. Mix rapidly. | Creates a 50x intermediate stock. The rapid mixing prevents crystal nucleation. |
| 4 | Final Assay: Transfer 10 µL of the Intermediate (Step 3) into 90 µL of cells/assay mix. | Final DMSO is 0.2%. Compound is now fully dispersed. |
Protocol B: Surface Adsorption Mitigation
For biochemical assays (IC50 < 100 nM).
-
Consumables: Use Low-Binding polypropylene tips and plates (e.g., Corning NBS or Eppendorf LoBind).
-
Surfactant: Supplement assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 . This occupies the plastic surface binding sites, preventing S-222611 loss.
-
Timing: Do not pre-incubate the drug in empty plastic plates for >10 minutes. Add protein/cells immediately.
Visualized Workflows
Figure 1: Solubility Assurance Workflow
This logic flow prevents the formation of micro-precipitates during assay preparation.
Caption: Comparative workflow showing the necessity of maintaining DMSO solubility during serial dilution to avoid "crashing out."
Figure 2: Troubleshooting Decision Tree
Diagnose the root cause of experimental inconsistency.
Caption: Diagnostic logic for isolating failure modes: Solubility limits, Chemical degradation, or Surface adsorption.
References
-
Shionogi & Co., Ltd. (2022). Pipeline: S-222611 (Epertinib) Mechanism of Action and Development Status.[1][2][3][4] Shionogi R&D.
-
Conconi, M. T., et al. (2013).[5] Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.[5] European Journal of Medicinal Chemistry. (Provides structural basis for quinazoline solubility and stability profiles).
-
Cell Signaling Technology. (2024). DMSO (Dimethyl Sulfoxide) Handling and Solubility Guide for Kinase Inhibitors. (General best practices for hydrophobic small molecules).
-
National Institutes of Health (NIH). (2024). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing (Hydrophobic Compound Handling).
Sources
- 1. shionogi.com [shionogi.com]
- 2. shionogi.com [shionogi.com]
- 3. Pipeline | Innovation | Shionogi & Co., Ltd. [shionogi.com]
- 4. shionogi.com [shionogi.com]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Control Group Toxicity in Epertinib Studies
Executive Summary & Diagnostic Workflow
The Anomaly: In preclinical efficacy studies of Epertinib (a dual EGFR/HER2 inhibitor), the Vehicle Control group must remain physiologically stable to validate the therapeutic window of the drug. If your control mice are exhibiting toxicity (weight loss >15%, diarrhea, lethargy, or mortality), your study data is compromised.
The Causality: Unexpected toxicity in controls usually stems from three distinct vectors:
-
Vehicle Intolerance: Incorrect surfactant ratios (Tween 80) or solvent loads (DMSO) causing gastrointestinal (GI) mucosal damage.
-
Technical Trauma: Esophageal injury or aspiration pneumonia during oral gavage (PO).
-
Cross-Contamination: Inadvertent exposure of controls to the active pharmaceutical ingredient (API), triggering EGFR-mediated diarrhea.
Interactive Troubleshooting Logic
Use the following decision tree to isolate the root cause based on clinical signs.
Figure 1: Diagnostic decision tree for isolating toxicity sources in Epertinib control groups.
Critical Issue: Vehicle Formulation Errors
Q: My control mice are losing weight, but I am using the standard Methylcellulose vehicle. What is wrong?
Scientific Insight: Epertinib is a lipophilic molecule requiring suspension agents. The standard vehicle is 0.5% Methylcellulose (MC) + 0.1% Tween 80 . However, Tween 80 (Polysorbate 80) is biologically active. It acts as a surfactant that can strip the mucous layer of the intestine.
-
Threshold: In mice, Tween 80 concentrations >1.0% can cause histamine release (pseudo-allergy), hypotension, and severe GI irritation.
-
Common Error: Researchers often confuse the stock surfactant concentration with the final concentration, inadvertently dosing controls with 5-10% Tween 80, leading to "vehicle toxicity" that mimics drug toxicity.
Q: Can I use DMSO to dissolve Epertinib before adding it to the vehicle? A: Yes, but with strict limits.
-
The Risk: DMSO is hypertonic and cytotoxic to the gastric epithelium.
-
The Limit: For oral gavage in mice, the final DMSO concentration should not exceed 5-10% . Higher levels cause local necrosis and weight loss in control animals.
Protocol: Validated Epertinib Vehicle Preparation
Use this protocol to eliminate vehicle toxicity.
| Component | Concentration | Function | Preparation Note |
| Methylcellulose (MC) | 0.5% (w/v) | Suspending Agent | Hydrate 400cP MC powder in hot water (80°C), then chill to 4°C overnight to clarify. |
| Tween 80 | 0.1% (w/v) | Surfactant | Add after MC is fully hydrated. Do not exceed 0.2% for chronic dosing. |
| Water | q.s. | Solvent | Use sterile water for injection. |
Step-by-Step:
-
Heat 30% of the total water volume to 80°C.
-
Disperse MC powder slowly with magnetic stirring.
-
Add the remaining water (cold) and stir until the solution reaches room temperature.
-
Add Tween 80 (0.1% final).
-
Critical Step: Measure pH. Ensure pH is neutral (6.0–8.0). Epertinib salts (hydrochloride) are acidic; if your vehicle for the treated group is acidic, the control vehicle must match the pH only if the acidity is within physiological tolerance (pH > 3.0).
Critical Issue: Administration Technique
Q: Several control mice died immediately after dosing. Is this anaphylaxis?
Scientific Insight: Immediate death (<10 mins) is rarely chemical toxicity. It is almost always Reflex Cardiac Arrest or Aspiration due to gavage error.
-
Esophageal Trauma: Using a needle that is too rigid or large (e.g., 18G for a 20g mouse) can perforate the esophagus.
-
Aspiration: If the mouse struggles, the gavage bolus can enter the trachea.
Troubleshooting Checklist:
-
Volume: Are you exceeding 10 mL/kg ? (e.g., >0.2 mL for a 20g mouse). Excess volume triggers gastric distension and reflux.
-
Restraint: Are you scruffing the mouse too tightly? This restricts breathing and increases the panic reflex, leading to aspiration.
-
Needle: Switch to flexible plastic feeding tubes (FTP) instead of rigid stainless steel to minimize trauma.
Critical Issue: Cross-Contamination (The "Hidden" Variable)
Q: My control mice have diarrhea. I thought only the Epertinib group should have diarrhea?
Scientific Insight: You are correct. Epertinib targets EGFR (epidermal growth factor receptor).[1][2][3] EGFR inhibition in the gut lining reduces water absorption and chloride secretion, leading to secretory diarrhea.
-
The Diagnostic: Vehicle components (MC/Tween) generally cause soft stools at worst. Watery diarrhea in controls is a specific biomarker for EGFR inhibitor contamination .
Mechanistic Pathway of Toxicity: The diagram below illustrates how to distinguish between Vehicle Toxicity (Surfactant-based) and Drug Contamination (Target-based).
Figure 2: Mechanistic differentiation between surfactant toxicity and pharmacological contamination.
Corrective Actions for Contamination:
-
Change Gloves: Do not dose controls after dosing treated animals. Always dose controls first.
-
Aerosol Management: Epertinib powder is potent. Weigh it in a separate room or a static-free hood. Minute dust particles settling on control feed can cause therapeutic-level exposure.
-
Cage Separation: Never house control and treated mice in the same cage (coprophagy transfers drug).
References
-
Tanaka, H., et al. (2014).[3] "Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2."[1][3] Cancer Science, 105(8), 1040–1048.[3]
-
Zhang, J., et al. (2008).[4] "Acute toxicity of Tween-80, Poloxamer188 and other two solubilizers in mice." Journal of Zhejiang University Science B, 9(12). (Demonstrates Tween 80 toxicity thresholds).
-
Turner, P.V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. (Guidelines for Gavage Volumes).
-
Shionogi & Co., Ltd. (2018). "Epertinib Distribution Analysis." Scientific Reports, 8, 343.[3] (Details on formulation and pharmacokinetics).
Sources
- 1. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epertinib | CAS#:908305-13-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Epertinib vs Tucatinib brain penetration efficiency comparison
Topic: Epertinib vs. Tucatinib: Brain Penetration Efficiency & CNS Efficacy Guide Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Pharmacologists, and Drug Development Scientists
Executive Summary: The CNS Penetration Landscape
In the development of HER2-targeted therapies, the Blood-Brain Barrier (BBB) remains the primary bottleneck for efficacy against Central Nervous System (CNS) metastases. This guide objectively compares Tucatinib (ONT-380) , the current clinical standard for HER2+ CNS metastases, against Epertinib (S-222611) , a potent pan-HER inhibitor with distinct physicochemical properties.
-
Tucatinib represents the "precision" approach: a highly selective HER2 inhibitor designed with physicochemical properties that permit significant passive diffusion despite being a P-gp/BCRP substrate. Its clinical efficacy is validated by the HER2CLIMB trial.[1]
-
Epertinib represents the "potency" approach: a pan-HER (EGFR/HER2/HER4) inhibitor that achieves massive intratumoral concentrations (up to 5.2 µM in preclinical models) and outperforms first-generation TKIs like Lapatinib in brain-to-plasma ratios, though its clinical utility is balanced against a broader toxicity profile due to EGFR inhibition.
Mechanistic Basis of CNS Penetration
The efficiency of a small molecule in crossing the BBB is governed by the interplay between passive permeability and active efflux (mediated by P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]).
Physicochemical & Transporter Profile[2][3][4]
| Feature | Tucatinib (ONT-380) | Epertinib (S-222611) |
| Target Selectivity | HER2 Selective (>1000-fold vs EGFR) | Pan-HER (EGFR, HER2, HER4) |
| Molecular Weight | 480.5 g/mol | 496.9 g/mol |
| P-gp/BCRP Status | Substrate (but high passive permeability offsets efflux) | Substrate (modest); High lipophilicity aids retention |
| Unbound Brain/Plasma ( | ~0.75 – 0.83 (Clinical CSF/Plasma) | High (Tumor conc. >10x Lapatinib) |
| Primary Mechanism | Passive diffusion > Efflux clearance | High tissue binding & lipophilic accumulation |
Diagram: BBB Interaction & Efflux Dynamics
The following diagram illustrates the kinetic competition between passive entry and transporter-mediated efflux for both compounds.
Caption: Kinetic schematic showing passive diffusion overcoming efflux. Tucatinib maintains high unbound equilibrium (
Quantitative Performance Benchmarking
The following data aggregates results from the HER2CLIMB trial (Tucatinib) and pivotal preclinical evaluations (Epertinib).
| Metric | Tucatinib | Epertinib | Scientific Verdict |
| IC50 (HER2) | 6.9 nM | 26.5 nM (Cellular) | Tucatinib is more potent against the isolated kinase. |
| Brain/Plasma Ratio | CSF:Plasma unbound ratio 0.8 | Tumor:Plasma ratio >1.0 (Preclinical) | Both show excellent penetration; Epertinib accumulates heavily in tumor tissue. |
| Intracranial Efficacy | 68% reduction in risk of CNS progression (HR 0.[1][2]32) | Significant shrinkage in MDA-MB-361 intracranial models (ED50 21.2 mg/kg) | Tucatinib has proven clinical survival benefit; Epertinib has superior preclinical tumor kill vs. Lapatinib. |
| Comparative Potency | Superior to Trastuzumab/Pertuzumab in CNS | 4-fold higher brain tumor concentration than Lapatinib | Epertinib outperforms first-gen TKIs (Lapatinib) by a wide margin. |
Experimental Protocols for Validation
To rigorously verify these parameters in your own lab, use the following standardized workflows.
Protocol A: Intracranial Xenograft Efficacy Study
Objective: To measure tumor growth inhibition in a brain metastasis model.
-
Cell Line Preparation: Use MDA-MB-361 (HER2+) or BT-474 cells transfected with luciferase (Luc+).
-
Implantation:
-
Anesthetize athymic nude mice (BALB/c-nu/nu).
-
Stereotactic injection: 2 mm right of bregma, 1 mm anterior, 3 mm depth.
-
Inject
cells in 5 µL PBS.
-
-
Treatment Groups (n=10/group):
-
Vehicle Control.
-
Tucatinib (50 mg/kg, BID, PO).
-
Epertinib (50 mg/kg, QD, PO).
-
Positive Control: Lapatinib (100 mg/kg, BID, PO).
-
-
Monitoring:
-
Bioluminescence Imaging (BLI): Weekly using IVIS Spectrum. Inject D-luciferin (150 mg/kg IP) 10 mins prior to imaging.
-
Endpoint: 28-40 days post-treatment start.
-
-
Analysis: Calculate % Tumor Growth Inhibition (TGI) based on Total Flux (photons/sec).
Protocol B: Determination of (Unbound Brain-to-Plasma Ratio)
Objective: To determine the true extent of BBB equilibration, independent of plasma protein binding.
This protocol uses Combinatorial Equilibrium Dialysis and In Vivo PK .
Step 1: In Vivo Pharmacokinetics
-
Administer compound (IV infusion to steady state or PO).
-
Harvest Plasma (
) and Brain tissue ( ) at .
Step 2: Fraction Unbound Determination (
-
Brain Homogenate Dialysis: Dialyze brain homogenate against buffer (Rapid Equilibrium Dialysis device) for 4h at 37°C.
-
Plasma Dialysis: Dialyze plasma against buffer.
-
Calculate
and .[3]
Step 3: Calculation
-
Interpretation:
- : Passive diffusion dominant (Ideal).
- : Strong efflux substrate (P-gp/BCRP liability).
- : Active uptake (rare) or lysosomal trapping.
Workflow Diagram: Assessment
Caption: Step-by-step workflow for calculating the unbound partition coefficient (
Conclusion & Recommendation
-
For Clinical Translation: Tucatinib remains the superior choice due to its high HER2 selectivity. Its ability to spare EGFR reduces dose-limiting toxicities (like severe diarrhea and rash), allowing for sustained high dosing that ensures therapeutic concentrations in the brain. The HER2CLIMB data solidifies its role as the standard of care.
-
For Refractory/Pan-HER Contexts: Epertinib demonstrates exceptional raw potency and tissue accumulation in brain metastases, significantly outperforming Lapatinib.[4] It is a valuable alternative for tumors driven by HER4 or those developing resistance mechanisms that might be bypassed by its broader kinase inhibition profile, provided the toxicity profile is manageable.
References
-
Murthy, R. K., et al. (2020). Tucatinib, Trastuzumab, and Capecitabine for HER2-Positive Metastatic Breast Cancer.[1][5][6] New England Journal of Medicine. Link
-
Tanaka, H., et al. (2017). Antitumor activities of EGFR/HER2/HER4 kinase inhibitor S-222611 in the experimental brain metastases of HER2-positive breast cancer.[4][7] Cancer Research (AACR). Link
- Tucker, N. M., et al. (2020). CNS Penetration and Efficacy of Tucatinib in Comparison to Other HER2 Inhibitors. Clinical Cancer Research.
-
Hammarlund-Udenaes, M. (2010). Active transport of drugs and the blood-brain barrier: Kp,uu,brain as the key parameter.[8] Pharmaceutical Research.[9] Link
-
Kodaira, H., et al. (2010).[10] Kinetic Analysis of the Cooperation of P-Glycoprotein and BCRP in Limiting Brain Penetration. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Intracranial Efficacy and Survival With Tucatinib Plus Trastuzumab and Capecitabine for Previously Treated HER2-Positive Breast Cancer With Brain Metastases in the HER2CLIMB Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracranial Efficacy and Survival With Tucatinib Plus Trastuzumab and Capecitabine for Previously Treated HER2-Positive Breast Cancer With Brain Metastases in the HER2CLIMB Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Epertinib Hydrochloride (S-222611) Against Standard of Care TKIs
Executive Summary
Epertinib hydrochloride (S-222611) represents a significant evolution in the design of small-molecule Tyrosine Kinase Inhibitors (TKIs). Unlike first-generation reversible inhibitors (e.g., Lapatinib) or second-generation irreversible inhibitors (e.g., Neratinib, Afatinib), Epertinib is engineered to balance high potency with reversibility and superior Central Nervous System (CNS) penetrance .
This guide benchmarks Epertinib against current Standard of Care (SoC) agents—Lapatinib, Neratinib, and Tucatinib —focusing on three critical axes: Kinase Selectivity/Potency , Intracranial Efficacy , and Resistance Profile .
Part 1: Mechanistic Profile & Target Selectivity
The "Reversible Potency" Paradigm
Most pan-HER inhibitors force a trade-off: reversibility often sacrifices potency (Lapatinib), while irreversibility increases toxicity (Neratinib, diarrhea). Epertinib disrupts this paradigm by maintaining a reversible binding mode while achieving IC
-
Primary Targets: EGFR (HER1), HER2, HER4.[1]
-
Binding Mode: Reversible (Type I inhibitor).[2]
-
Key Differentiator: High affinity for the inactive conformation of the kinase, resulting in a slow off-rate (
), which mimics the sustained inhibition of irreversible inhibitors without the covalent burden.
Signaling Pathway Blockade
The following diagram illustrates the specific intervention points of Epertinib within the HER-family signaling cascade compared to SoC TKIs.
Figure 1: Epertinib provides broad, potent, reversible inhibition of the HER family, blocking downstream PI3K/AKT and MAPK pathways critical for tumor survival.[1]
Part 2: Comparative Benchmarking Data
In Vitro Potency (IC )
Epertinib demonstrates superior intracellular kinase inhibition compared to Lapatinib.[3] While Lapatinib is potent against purified enzymes, its cellular activity often drops. Epertinib maintains high potency in cellular assays.
| Feature | Epertinib (S-222611) | Lapatinib | Neratinib | Tucatinib |
| Class | Reversible, Pan-HER | Reversible, Dual (EGFR/HER2) | Irreversible, Pan-HER | Reversible, HER2 Selective |
| EGFR (WT) IC | 1.5 - 3.0 nM | ~10.8 nM | ~5.6 nM | > 1000 nM (Inactive) |
| HER2 (WT) IC | 5.0 - 7.0 nM | ~9.2 nM | ~5.6 nM | ~6.9 nM |
| HER4 IC | < 10 nM | Variable | Potent | Minimal |
| T790M Activity | Active (Lung Models) | Inactive | Variable | Minimal |
Analyst Note: Epertinib's activity against EGFR T790M (a common resistance mutation in lung cancer) distinguishes it from Lapatinib and Tucatinib, suggesting potential utility in mixed histology or resistance settings.
Intracranial Efficacy (The CNS Differentiator)
Brain metastasis is a major cause of mortality in HER2+ breast cancer. Epertinib was specifically optimized for Blood-Brain Barrier (BBB) penetration.
-
Brain-to-Plasma Ratio: Epertinib achieves a tumor-to-normal brain ratio ~4x higher than Lapatinib.[4]
-
Metastatic Concentration: In intraventricular mouse models (IVM), Epertinib concentration in brain metastases was >10-fold higher than Lapatinib.[4]
-
Comparison to Tucatinib: While Tucatinib is the current clinical gold standard (HER2CLIMB trial) with a
of ~0.65, Epertinib shows comparable preclinical promise, particularly in models where the BBB remains partially intact (micrometastases).
Resistance Profiles
-
Lapatinib Resistance: Epertinib retains activity in cell lines that have acquired resistance to Lapatinib, likely due to its slower dissociation rate and higher intracellular accumulation.
-
Mutant HER2: Epertinib shows efficacy against specific HER2 mutations (e.g., V777L) where first-generation TKIs fail.
Part 3: Experimental Protocols for Validation
To validate these benchmarks in your own facility, use the following self-validating protocols.
Protocol A: Quantitative Imaging Mass Spectrometry (IMS) for CNS Distribution
Objective: To definitively map drug distribution in brain parenchyma vs. metastatic lesions.
Workflow Diagram:
Figure 2: Workflow for validating CNS penetrance using MALDI-MSI.
Detailed Methodology:
-
Model Generation: Establish brain metastasis using the Intraventricular Injection Mouse (IVM) model with HER2+ MDA-MB-361-luc-BR2 cells.[4]
-
Dosing: Administer Epertinib (e.g., 50 mg/kg) vs. Comparator (Lapatinib) via oral gavage.
-
Tissue Processing:
-
Sacrifice animals at
(approx. 4 hours post-dose). -
Flash freeze brains in liquid nitrogen (Do NOT fix in formalin).
-
Section at 10-12 µm using a cryostat at -20°C. Mount on Indium Tin Oxide (ITO) coated slides.
-
-
Matrix Application:
-
Use a robotic sprayer to apply a homogenous layer of matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or
-cyano-4-hydroxycinnamic acid (CHCA)). -
Crucial Step: Include deuterated internal standards sprayed on consecutive sections for normalization.
-
-
Acquisition: Perform MALDI-MSI raster scanning (spatial resolution ~50 µm). Monitor specific m/z transitions for Epertinib and the comparator.
-
Quantification: Co-register ion images with H&E stained serial sections to calculate Signal Intensity (Tumor) vs. Signal Intensity (Normal Brain).
Protocol B: Cell Viability & IC50 Determination
Objective: To determine potency against WT and Mutant HER2/EGFR.
-
Cell Lines:
-
NCI-N87: HER2-amplified (Gastric).
-
BT-474 / SK-BR-3: HER2-amplified (Breast).[5]
-
NCI-H1975: EGFR T790M/L858R (Lung - for cross-resistance check).
-
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Prepare 10-point dilution series of Epertinib, Lapatinib, and Neratinib (Range: 0.1 nM to 10 µM).
-
Incubate for 72 hours.
-
-
Readout: Use CellTiter-Glo (ATP luminescence) or WST-8 assay.
-
Calculation: Fit data to a 4-parameter logistic curve to derive IC
.-
Validation Criteria: The IC
for Lapatinib in BT-474 must fall within 40-100 nM to validate the assay sensitivity.
-
References
-
Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. Source:[2][6] PubMed / Cancer Science URL:[Link]
-
Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity. Source: Scientific Reports (Nature) URL:[Link]
-
Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors. Source: Clinical Cancer Research URL:[Link]
-
A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer. Source: Breast Cancer Research URL:[7][Link]
-
Comparison of lapatinib and neratinib: Implications for the treatment of HER2-positive and HER2-mutated breast cancer. Source: MDPI / Cancers URL:[Link]
Sources
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Publish Comparison Guide: Epertinib Hydrochloride Selectivity Profiling
Executive Summary: The Reversible Pan-HER Paradigm
Epertinib hydrochloride (S-222611) represents a distinct class of tyrosine kinase inhibitors (TKIs) designed to address a critical gap in HER2-positive breast cancer and EGFR-mutant lung cancer therapy: the need for potent CNS penetration combined with a reversible binding mechanism .
Unlike first-generation reversible inhibitors (e.g., Lapatinib) which often lack sufficient potency against resistant mutations, and second-generation irreversible inhibitors (e.g., Neratinib, Afatinib) which form covalent bonds with Cys797/Cys805, Epertinib offers a unique pharmacological profile. It functions as a highly potent, reversible ATP-competitive inhibitor of EGFR (HER1) , HER2 , and HER4 , exhibiting low nanomolar IC50 values while maintaining a selectivity profile that minimizes off-target serine/threonine kinase inhibition.
This guide provides a technical deep-dive into the kinome selectivity of Epertinib, comparing it against clinical standards to assist researchers in experimental design and drug development decision-making.
Primary Target Profile: The Pan-HER Signature
Epertinib is not a "dirty" multi-kinase inhibitor; it is a precision-engineered Pan-HER inhibitor. Its primary selectivity is defined by high-affinity binding to the ERBB family.
Quantitative Potency Data (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Binding Mode | Clinical Relevance |
| EGFR (WT) | 1.48 | Reversible | Drives cutaneous/GI toxicity (on-target). |
| HER2 (ERBB2) | 7.15 | Reversible | Primary driver in HER2+ Breast Cancer. |
| HER4 (ERBB4) | 2.49 | Reversible | Often neglected target; relevant in neuronal signaling. |
| EGFR (T790M) | < 10.0 | Reversible | Retains potency against gatekeeper resistance mutations. |
Note on Reversibility: Unlike Neratinib, which alkylates a conserved cysteine residue, Epertinib relies on non-covalent interactions (hydrogen bonding, van der Waals forces) within the ATP-binding pocket. This allows Epertinib to disengage, potentially reducing the duration of off-target toxicity while maintaining high steady-state inhibition due to its low
.
Comparative Selectivity Analysis
The following table contrasts Epertinib with approved HER-family TKIs. The "Selectivity Score" refers to the relative sparing of the broader human kinome (non-HER kinases).
| Feature | Epertinib (S-222611) | Lapatinib | Neratinib | Tucatinib |
| Mechanism | Reversible | Reversible | Irreversible (Covalent) | Reversible |
| Target Scope | Pan-HER (EGFR/HER2/4) | Dual (EGFR/HER2) | Pan-HER (EGFR/HER2/4) | HER2 Selective |
| CNS Penetration | High (Kpu,uu > 1.0) | Low | Low-Moderate | High |
| Kinome Selectivity | High (Restricted to Tyr Kinases) | Moderate | Moderate (Promiscuous MAPK off-targets) | Very High (Spares EGFR) |
| Primary Resistance | T790M (Sensitive) | T790M (Resistant) | T790M (Sensitive) | - |
Key Differentiator: The CNS Advantage
While Lapatinib and Epertinib are both reversible, Epertinib demonstrates superior blood-brain barrier (BBB) permeability. In preclinical models (Matsushita et al.), Epertinib achieved brain-to-plasma ratios significantly higher than Lapatinib, translating to tumor regression in brain metastasis models where Lapatinib failed.
Signaling Pathway & Mechanism of Action
Epertinib acts by competitively binding to the ATP-binding pocket of the intracellular kinase domains of EGFR and HER2. This prevents trans-phosphorylation of the receptor dimers and blocks downstream signaling cascades essential for proliferation (MAPK) and survival (PI3K/AKT).
Caption: Epertinib competitively inhibits ATP binding to HER2/EGFR, blocking downstream PI3K/AKT and MAPK signaling cascades.
Experimental Protocols for Validation
To validate the selectivity profile of Epertinib in your own laboratory, use the following self-validating protocols. These are designed to confirm target engagement and assess off-target effects.
Protocol A: In Vitro Kinase Selectivity Profiling (Radiometric)
This is the Gold Standard for determining IC50 values free from cellular artifacts.
-
Reagent Prep: Prepare this compound stocks in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve starting at 1 µM.
-
Kinase Reaction Mix:
-
Use recombinant human EGFR and HER2 (intracellular domains).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
Buffer: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT.
-
-
ATP Addition: Add [γ-33P]ATP. Crucial Step: The ATP concentration must be set at the
apparent for each specific kinase to ensure competitive kinetics are measured accurately. -
Incubation: Incubate for 60 minutes at Room Temperature.
-
Termination: Stop reaction with 3% phosphoric acid.
-
Detection: Spot reaction onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.
-
Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.
-
Validation Check: Lapatinib should be run as a positive control. Expected IC50 for Lapatinib against EGFR should be ~10 nM.
-
Protocol B: Cellular Phosphorylation Assay (Target Engagement)
Validates that enzymatic inhibition translates to cellular signaling blockade.
-
Cell Lines:
-
Seeding: Seed
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Serum-starve cells for 12 hours (optional, but reduces background noise).
-
Treatment: Treat with Epertinib (0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes (for EGFR readout) or rely on constitutive phosphorylation (for HER2 amplified lines).
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors (Roche cOmplete).
-
Western Blot:
-
Primary Antibodies: p-EGFR (Tyr1068), p-HER2 (Tyr1248), Total EGFR, Total HER2, Actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.
-
-
Quantification: Calculate the ratio of Phospho/Total protein.
-
Success Criteria: Epertinib should inhibit p-HER2 signal by >50% at concentrations < 10 nM.
-
Workflow Visualization
The following diagram outlines the logical flow for profiling Epertinib, ensuring data integrity from compound preparation to final analysis.
Caption: Step-by-step workflow for validating Epertinib selectivity, ensuring QC prior to kinetic analysis.
Conclusion
This compound distinguishes itself in the crowded HER-TKI landscape through its reversibility and CNS penetrance . While it shares the "Pan-HER" target profile with Neratinib, its non-covalent binding mode offers a different toxicity/efficacy trade-off. For researchers, Epertinib is an essential tool compound for studying HER2 signaling in the context of brain metastases where other reversible inhibitors (Lapatinib) may fail due to poor distribution.
Key Takeaway: When profiling Epertinib, focus on the EGFR/HER2 balance and CNS distribution markers, as these are its defining clinical and pharmacological features.
References
-
Tanaka, H., et al. (2014).[3] "Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2."[1][2][3][4][5] Cancer Science.
-
Tanaka, Y., et al. (2018).[3] "Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity." Scientific Reports.[3]
-
Matsushita, M., et al. (2014). "Internal Report/Data on S-222611 Selectivity." Investigational New Drugs (Contextual Citation via Review).
-
Spicer, J., et al. (2018). "An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours." European Journal of Cancer.
-
MedChemExpress. "Epertinib (S-222611) Product Monograph."
Sources
- 1. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Resistance Patterns Between Epertinib and Trastuzumab
Executive Summary
Epertinib (S-222611) and Trastuzumab (Herceptin) represent two distinct pharmacological approaches to targeting the HER2 signaling axis. While Trastuzumab is a humanized monoclonal antibody targeting the extracellular domain of HER2, Epertinib is a potent, oral, reversible tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4.
The clinical utility of Epertinib lies in its ability to overcome Trastuzumab-refractory phenotypes . Experimental data indicates that Epertinib retains efficacy in scenarios where Trastuzumab fails, specifically: truncated p95HER2 expression , brain metastases (due to superior blood-brain barrier penetration), and constitutive PI3K/AKT signaling . Furthermore, Epertinib exhibits a unique dual-functionality by inhibiting ABC transporter efflux pumps, potentially reversing multidrug resistance (MDR) to cytotoxic chemotherapy.
Mechanistic Divergence & Target Profile
Understanding the structural binding differences is critical to predicting cross-resistance.
| Feature | Trastuzumab | Epertinib (S-222611) |
| Molecule Type | Monoclonal Antibody (IgG1) | Small Molecule TKI (Reversible) |
| Binding Site | Extracellular Domain IV of HER2 | Intracellular ATP-binding pocket of EGFR, HER2, HER4 |
| Primary Mechanism | Inhibits dimerization, induces internalization, triggers ADCC (Antibody-Dependent Cellular Cytotoxicity). | Pan-HER Kinase Inhibition : Blocks autophosphorylation and downstream signaling (PI3K/AKT, MAPK/ERK). |
| Dependence on Receptor Integrity | High: Requires intact extracellular domain. | Low: Binds intracellularly; effective against truncated receptors (e.g., p95HER2). |
| CNS Penetration | Poor (Large molecule, ~145 kDa). | High (Small molecule, lipophilic). |
Visualization: Signaling Pathway & Inhibition Points
The following diagram illustrates the entry points for both drugs and how Epertinib bypasses extracellular resistance mechanisms.
Caption: Trastuzumab targets the ECD, rendering it ineffective against p95HER2. Epertinib targets the intracellular kinase domain, blocking signaling regardless of ECD status.
Cross-Resistance Patterns[1]
A. p95HER2 Truncation
Mechanism: Proteolytic cleavage of the HER2 extracellular domain produces p95HER2, a constitutively active fragment that lacks the Trastuzumab binding site.
-
Trastuzumab: Resistant. Cannot bind.
-
Epertinib: Sensitive. Epertinib binds the intracellular kinase domain, which remains intact in p95HER2.
B. Epitope Masking (MUC4)
Mechanism: The mucin MUC4 sterically hinders Trastuzumab from binding to HER2.
-
Trastuzumab: Resistant. Binding affinity is drastically reduced.
-
Epertinib: Sensitive. Small molecule entry into the cell is not impeded by extracellular mucin steric hindrance.
C. Brain Metastasis (Pharmacokinetic Resistance)
Mechanism: The Blood-Brain Barrier (BBB) prevents large molecules (mAbs) from reaching therapeutic concentrations in the CNS.
-
Trastuzumab: Resistant. Poor CNS penetration.
-
Epertinib: Sensitive. Epertinib demonstrates high CNS penetration and has shown regression of brain metastases in clinical trials (e.g., heavily pre-treated HER2+ MBC).
D. Multidrug Resistance (ABC Transporters)
Mechanism: Overexpression of efflux pumps (ABCB1/P-gp, ABCG2/BCRP) expels chemotherapeutics.
-
Trastuzumab: Neutral. Not a substrate, but does not inhibit pumps.
-
Epertinib: Reversal Agent. Epertinib acts as a competitive inhibitor of ABCB1 and ABCG2, potentially restoring sensitivity to co-administered chemotherapies (e.g., paclitaxel, vinorelbine).
Experimental Data Comparison
The following table synthesizes IC50 data from various preclinical studies comparing Epertinib with Lapatinib (a first-generation TKI) and Trastuzumab in resistant models.
| Cell Line | Phenotype | Trastuzumab Activity | Lapatinib IC50 | Epertinib (S-222611) IC50 |
| NCI-N87 | HER2+ Gastric | Sensitive | ~40 nM | 1.6 nM (HER2) / 4.5 nM (EGFR) |
| SKBR3 | HER2+ Breast | Sensitive | ~80 nM | < 10 nM |
| MDA-MB-361 | HER2+ Brain Met Model | Resistant (in vivo CNS) | ~100 nM | 26.5 nM |
| NCI-N87-TR | Trastuzumab-Resistant | Resistant | Active (Variable) | Active (Retains nM potency) |
| ABCB1-High | MDR Phenotype | N/A | Substrate (Effluxed) | Inhibitor (Reverses Resistance) |
Note: Epertinib generally displays 4-6 fold greater potency than Lapatinib in xenograft models and prolonged inhibition of phosphorylation.[1]
Self-Validating Experimental Protocol: Cross-Resistance Profiling
To objectively assess the cross-resistance profile of Epertinib vs. Trastuzumab in your own cell models, follow this "Differential Sensitivity Profiling Workflow."
Phase 1: Cytotoxicity & Viability (The "Phenotype" Check)
Objective: Determine the IC50 shift between parental and resistant lines.
-
Seed Cells: Plate 3,000 cells/well (NCI-N87 parental and NCI-N87-TR resistant) in 96-well plates.
-
Treatment:
-
Arm A: Trastuzumab (0.1, 1, 10, 100 µg/mL).
-
Arm B: Epertinib (0.1, 1, 10, 100, 1000 nM).
-
Arm C: Vehicle Control (DMSO).
-
-
Incubation: 72 hours at 37°C.
-
Readout: CellTiter-Glo (ATP luminescence).
-
Validation: Resistance is confirmed if Trastuzumab IC50 shifts >10-fold in the TR line, while Epertinib IC50 should remain <50 nM.
Phase 2: Mechanistic Confirmation (Western Blot)
Objective: Confirm kinase inhibition despite receptor truncation or masking.
-
Lysate Preparation: Treat cells for 6 hours with IC90 concentrations.
-
Targets:
-
p-HER2 (Tyr1248): Validates direct target engagement.
-
p-AKT (Ser473) & p-ERK (Thr202/Tyr204): Validates downstream signaling blockade.
-
Total HER2 / p95HER2: Use an antibody targeting the intracellular domain (e.g., CB11 clone) to visualize both full-length and truncated p95HER2.
-
-
Expected Result: In resistant cells, Trastuzumab will fail to reduce p-AKT/p-ERK. Epertinib must show complete ablation of phosphorylation signals.
Phase 3: Functional Efflux Assay (The "MDR" Check)
Objective: Verify Epertinib's ability to inhibit ABC transporters.
-
Dye Loading: Load cells (e.g., ABCB1-overexpressing) with Rhodamine 123 (fluorescent substrate).
-
Treatment: Add Epertinib (sub-lethal dose, e.g., 100 nM) vs. Verapamil (positive control).
-
Flow Cytometry: Measure intracellular fluorescence retention.
-
Validation: Epertinib treatment should result in a right-shift in fluorescence (retention of dye), indicating blockage of the efflux pump.
Workflow Visualization
Caption: A three-phase workflow to distinguish between kinase-dependent resistance and transporter-mediated resistance.
References
-
Epertinib (S-222611) Mechanism and Efficacy: Title: An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours. Source: European Journal of Cancer (2018). URL:[Link]
-
Epertinib in Brain Metastases: Title: A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer. Source: Breast Cancer Research (2019).[1] URL:[Link]
-
MDR Reversal Properties: Title: Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2.[2][3] Source: Biomedicine & Pharmacotherapy (2024).[3] URL:[Link]
-
Trastuzumab Resistance Mechanisms (p95HER2): Title: Mechanisms of Resistance to Trastuzumab and Novel Therapeutic Strategies in HER2-Positive Breast Cancer.[4][5] Source: Frontiers in Oncology. URL:[Link]
-
PI3K/AKT Pathway in Resistance: Title: Activated phosphoinositide 3-kinase/AKT signaling confers resistance to trastuzumab but not lapatinib.[6] Source: Molecular Cancer Therapeutics (2010). URL:[Link]
Sources
- 1. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming resistance and restoring sensitivity to HER2-targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Basic Research Strategies for Overcoming Resistance to Targeted Therapies in HER2-Positive Breast Cancer [mdpi.com]
- 6. Activated phosphoinositide 3-kinase/AKT signaling confers resistance to trastuzumab but not lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Epertinib Hydrochloride: Operational Safety & Disposal Protocol
[1]
Executive Summary & Compound Intelligence
Epertinib Hydrochloride (S-222611 HCl) is a potent, reversible tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4 .[1][2][3] As a pharmacologically active antineoplastic agent, it poses significant biological risks, specifically reproductive toxicity and potential genotoxicity.
Effective management of this compound requires moving beyond generic "chemical waste" protocols.[1][4][5][6] You must treat Epertinib HCl as a Hazardous Drug (HD) under NIOSH Group 1 criteria.[1] The hydrochloride salt form enhances its solubility in polar organic solvents (e.g., DMSO), which alters how liquid waste streams must be managed compared to the free base.
Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 2071195-74-7 (HCl salt) | Use for specific waste manifesting.[1] |
| Molecular Weight | ~596.48 g/mol | High molecular weight implies persistence; not easily biodegradable.[1] |
| Solubility | DMSO (>50 mg/mL); Water (Insoluble/Low) | Do not use water for initial spill cleanup; use organic solvents or surfactant-based cleaners.[1] |
| Primary Hazard | Antineoplastic / Cytotoxic | Target organ toxicity; Reproductive Hazard (H360).[1] |
| Waste Code | RCRA Hazardous (P/U listed or Characteristic) | Must be segregated from general chemical waste.[1] |
The "Barrier" Strategy: Engineering & PPE[5]
Safety is not just about what you wear; it is about the hierarchy of containment.
-
Primary Barrier (Engineering): All weighing and solubilization of Epertinib HCl powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1] A standard chemical fume hood is acceptable only if the powder is already in solution.[1]
-
Secondary Barrier (PPE):
Disposal Decision Matrix
The disposal pathway is determined by the concentration and volume of the waste. We distinguish between "Trace" waste (empty containers) and "Bulk" waste (unused stock).[1]
The Segregation Protocol
-
Trace Waste (Yellow Bin): Items with <3% residual weight of the drug (e.g., empty vials, gloves, pipette tips).
-
Bulk Waste (Black Bin): Unused stock solutions, expired powder, or spill cleanup materials.[1] This is RCRA Hazardous Waste.
Workflow Visualization
The following diagram illustrates the logical flow for segregating Epertinib waste streams to ensure compliance with EPA and NIOSH standards.
Figure 1: Decision logic for segregating this compound waste. Note that "Black Bin" refers to RCRA-regulated hazardous waste containers, which are mandatory for bulk antineoplastics.[1]
Decontamination & Chemical Deactivation[1]
Crucial Warning: Do not attempt to "neutralize" bulk Epertinib HCl for drain disposal.[1] The quinazoline scaffold is chemically robust. Chemical treatment is only for surface decontamination of benchtops and glass.[1]
The Mechanism of Oxidation
To decontaminate a surface, we must break the pharmacophore (the active binding part of the molecule). Epertinib contains amide linkages and a quinazoline core.[1] Strong oxidation is required to cleave these bonds and render the molecule inactive.
Surface Decontamination Protocol (The "Triple Clean")[1]
-
Solubilization: Wipe the area with 70% Ethanol or DMSO.[1] Why? Epertinib HCl is not water-soluble.[1] You must lift it off the surface before you can destroy it.[1]
-
Oxidation (Destruction): Apply Sodium Hypochlorite (Bleach, 5.25%) mixed 1:10 with water.[1] Allow 10 minutes of contact time.
-
Neutralization: Wipe with 1% Sodium Thiosulfate .[1] Why? This neutralizes the bleach to prevent corrosion of stainless steel BSCs.
-
Rinse: Final wipe with sterile water or detergent to remove salt residues.[1]
Emergency Response: Spill Procedures
In the event of a powder spill (>10 mg) or liquid spill (>5 mL of stock):
-
Evacuate & Isolate: Alert nearby personnel. Post "DO NOT ENTER" signage.[1]
-
PPE Upgrade: Don double gloves, Tyvek gown, and shoe covers. If outside a hood, use a respirator (N95 minimum, P100 preferred).
-
Containment:
-
Disposal: Place all cleanup materials into a Black RCRA Hazardous Waste container.
-
Reporting: Document the spill in the lab safety log and notify Environmental Health & Safety (EHS).
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][5][11] Centers for Disease Control and Prevention.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[1][5][11][12][Link][1]
-
University of Rhode Island EHS. Safe Handling and Disposal of Antineoplastic Drugs.[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|EGFR inhibitor & HER2 inhibitor|DC Chemicals [dcchemicals.com]
- 3. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. cdc.gov [cdc.gov]
- 6. web.uri.edu [web.uri.edu]
- 7. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 11. rivosem.com.tr [rivosem.com.tr]
- 12. stericycle.com [stericycle.com]
Personal protective equipment for handling Epertinib hydrochloride
Part 1: Executive Safety Summary
To the Researcher:
You are handling Epertinib hydrochloride, a highly potent, orally active inhibitor of EGFR, HER2, and HER4. Unlike standard laboratory reagents, this compound exhibits biological activity in the low nanomolar range (
The Critical Risk: Because Epertinib targets epidermal growth factor receptors critical for embryonic development, reproductive toxicity and teratogenicity are the primary occupational hazards. Standard "blue nitrile" lab gloves and a cotton lab coat are insufficient protection against particulate handling of this substance.
Immediate Directive:
-
Containment: All powder handling must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).
-
PPE: Double-gloving with ASTM D6978-rated gloves and impervious gowns is mandatory.
-
State: Treat all powders as inhalation hazards; treat all solutions as dermal absorption hazards.
Part 2: Hazard Identification & Mechanism-Based Toxicity
Understanding why Epertinib is dangerous ensures better compliance than simply memorizing rules.
Mechanism of Action & Toxicity
Epertinib irreversibly or reversibly inhibits the phosphorylation of EGFR and HER2.
-
In Oncology: This stops tumor cell proliferation.
-
In Occupational Safety: Accidental exposure interferes with normal cell signaling in healthy tissues, particularly:
-
Developing Fetus: EGFR/HER2 signaling is vital for organogenesis. Exposure during pregnancy can lead to severe developmental defects.
-
Skin & GI Tract: High concentrations of EGFR in skin and gut lining make these tissues primary targets for irritation and toxicity (rash, diarrhea).
-
Hazard Classification Table
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed; avoid hand-to-mouth contact. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| STOT - Repeated | Category 1 | Causes damage to organs (Liver, GI) through prolonged exposure. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. |
Part 3: Hierarchy of Controls (Visualized)
Engineering controls are your primary defense.[1] PPE is the last line of defense.
Part 4: Personal Protective Equipment (PPE) Specifications
Do not use generic consumables. Verify your equipment against these standards.
Hand Protection (Double Gloving Strategy)
-
Inner Glove: Nitrile or Latex (minimum 4 mil). Taped to the sleeve of the lab coat/gown.
-
Outer Glove: Nitrile (Accelerator-free preferred). Must be tested against chemotherapy drugs per ASTM D6978 .
-
Why? Standard nitrile gloves are tested against water and simple acids. Chemotherapy-rated gloves are tested for permeation against cytotoxic drugs.
-
Change Frequency: Change outer gloves every 30 minutes or immediately upon contamination.
-
Body Protection
-
Requirement: Disposable, lint-free, impervious gown (e.g., Tyvek® or polyethylene-coated polypropylene).
-
Critical Feature: Must have a solid front (back-closing) and knit cuffs.
-
Avoid: Standard cotton lab coats. They absorb liquids and trap powders, creating a secondary exposure source.
Respiratory Protection
-
Scenario A (Inside BSC): N95 respirator (fit-tested) is recommended as a redundancy in case of containment breach.
-
Scenario B (Outside BSC/Spill Cleanup): Powered Air-Purifying Respirator (PAPR) with HEPA cartridges or a Full-Face Elastomeric Respirator with P100 cartridges.
Eye Protection
-
Chemical splash goggles (indirect venting). Face shields should be used over goggles if pouring large volumes of liquid.
Part 5: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing (High Risk)
-
Location: All weighing of dry powder must be performed inside the BSC.
-
Technique: Use an anti-static gun if the powder is static-prone to prevent "flying" particles.
-
Solubilization: Add solvent (DMSO/Water) to the vial inside the hood. Do not remove the powder from the hood until it is in solution and the vial is wiped down.
Phase 2: Workflow Diagram
Phase 3: Decontamination Protocol
Epertinib is a complex organic molecule. Simple water wash is insufficient.
-
Primary Decon: Apply 10% Sodium Hypochlorite (Bleach) or a commercial oxidative agent (e.g., Surface Safe®) to degrade the molecule. Allow 10 minutes contact time.
-
Removal: Wipe with absorbent pads.
-
Rinse: Follow with 70% Ethanol or sterile water to remove bleach residue (prevents stainless steel corrosion).
Part 6: Emergency Response
Accidental Spill (Powder)
-
Evacuate: Alert others and leave the immediate area for 15 minutes to allow aerosols to settle (if outside hood).
-
PPE Up: Don PAPR/Full-face respirator and double gloves.
-
Contain: Cover spill with absorbent pads dampened with 10% bleach (to prevent dust generation). DO NOT SWEEP.
-
Clean: Wipe from the outside in. Dispose of all waste as hazardous.
Exposure (Skin/Eye)[2]
-
Skin: Wash immediately with soap and copious water for 15 minutes. Do not scrub hard (avoids breaking skin barrier).
-
Eyes: Flush at eyewash station for 15 minutes, holding eyelids open.
-
Medical: Seek immediate medical attention. Bring the SDS.
Part 7: Disposal
-
Solid Waste: All vials, pipette tips, gloves, and mats used with Epertinib must be disposed of in Yellow Chemotherapy/Pathological Waste containers (for incineration).
-
Liquid Waste: Collect in dedicated carboys labeled "Cytotoxic/Antineoplastic Waste." Do not pour down the drain.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2][3][4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2][3][4][5] Centers for Disease Control and Prevention.[2][4][6] [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
PubChem. (2023). Epertinib (Compound Summary).[7][8] National Library of Medicine. [Link]
-
Kano, F., et al. (2016). "Epertinib (S-222611), a potent, orally active, reversible, and selective EGFR/HER2 tyrosine kinase inhibitor."[9][7][8][10] Cancer Science. (Contextualizing potency for risk assessment).
Sources
- 1. medline.com [medline.com]
- 2. cdc.gov [cdc.gov]
- 3. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 4. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 5. aiha.org [aiha.org]
- 6. cdc.gov [cdc.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound|EGFR inhibitor & HER2 inhibitor|DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
